molecular formula C13H19NO3 B1194921 Gigantine CAS No. 32829-58-6

Gigantine

Cat. No.: B1194921
CAS No.: 32829-58-6
M. Wt: 237.29 g/mol
InChI Key: HRJQUAXWKYISJC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gigantine is a tetrahydroisoquinoline alkaloid first isolated in 1967 from the cactus Carnegiea gigantea and is present in several other mescaline-containing cactus species . With a molecular formula of C13H19NO3 and a molecular weight of 237.30 g/mol, it is characterized by a melting point of 151-152°C and a specific optical rotation of [a]D25 +27.1° (c=2 in chloroform) . The compound is suspected to have psychoactive properties based on early animal studies, which reported hallucinogenic effects in squirrel monkeys and cats at doses of 5 mg/kg (intraperitoneal), though it has not been clinically evaluated in humans . Higher doses (20 mg/kg, intraperitoneal) were observed to be lethal in these animal models, highlighting the importance of careful handling . Its mechanism of action in the central nervous system remains unclear, and its potential interaction with or contribution to the effects of co-occurring alkaloids in cacti represents a key area for scientific investigation . Predicted ADMET data suggests this compound is likely to be well-absorbed in the human intestine and can cross the blood-brain barrier . Researchers value this compound as a high-purity standard for the phytochemical study of cactus alkaloids and as a tool for probing the structure-activity relationships and neuropharmacology of tetrahydroisoquinoline compounds. This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32829-58-6

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-5-ol

InChI

InChI=1S/C13H19NO3/c1-8-10-7-11(16-3)13(17-4)12(15)9(10)5-6-14(8)2/h7-8,15H,5-6H2,1-4H3/t8-/m0/s1

InChI Key

HRJQUAXWKYISJC-QMMMGPOBSA-N

SMILES

CC1C2=CC(=C(C(=C2CCN1C)O)OC)OC

Isomeric SMILES

C[C@H]1C2=CC(=C(C(=C2CCN1C)O)OC)OC

Canonical SMILES

CC1C2=CC(=C(C(=C2CCN1C)O)OC)OC

melting_point

151.5 °C

Other CAS No.

32829-58-6

Origin of Product

United States

Foundational & Exploratory

Gigantine Alkaloid: A Technical Overview of a Saguaro Cactus Constituent and its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gigantine is a tetrahydroisoquinoline alkaloid isolated from the Saguaro cactus (Carnegiea gigantea). Despite its identification and structural elucidation, dedicated research into its specific mechanism of action at the molecular level is notably absent in the current scientific literature. This technical guide synthesizes the available information on this compound, places it within the broader context of tetrahydroisoquinoline alkaloid pharmacology, and proposes a putative mechanism of action based on the activities of structurally related compounds. Due to the lack of specific experimental data for this compound, this document emphasizes the hypothetical nature of its molecular interactions and highlights the necessity for future research to validate these postulations.

Introduction to this compound

This compound is a naturally occurring tetrahydroisoquinoline alkaloid found in the Saguaro cactus (Carnegiea gigantea), a plant native to the Sonoran Desert.[1][2] First reported in the 1960s, its chemical structure has been identified as 1,2,3,4-tetrahydro-6,7-dimethoxy-1,2-dimethyl-5-isoquinolinol.[3] While present in a cactus species known for containing psychoactive alkaloids like mescaline, the pharmacological effects of this compound in humans have not been formally studied.[4] Limited and anecdotal reports suggest potential psychoactive properties, but these claims lack robust scientific validation.[5]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C13H19NO3[3]
Molar Mass 237.29 g/mol [3]
CAS Number 32829-58-6[3]
Class Tetrahydroisoquinoline Alkaloid[1]

Putative Mechanism of Action: A Hypothesis Based on Tetrahydroisoquinoline Alkaloids

In the absence of direct experimental data for this compound, its mechanism of action can be hypothesized by examining the known pharmacology of the broader class of tetrahydroisoquinoline (THIQ) alkaloids. THIQs are a diverse group of natural and synthetic compounds with a wide range of biological activities, often targeting the central nervous system.[6][7][8]

Potential Molecular Targets

Based on the known interactions of other THIQ alkaloids, potential molecular targets for this compound could include:

  • Dopamine Receptors: Some THIQ alkaloids have been shown to bind to dopamine receptors, suggesting a potential role in modulating dopaminergic neurotransmission.[9]

  • Opioid Receptors: Certain hasubanan alkaloids, which share structural similarities with THIQs, have demonstrated binding affinity for delta-opioid receptors.[10]

  • Enzyme Inhibition: Various alkaloids are known to inhibit enzymes. For instance, some pyrrolidine alkaloids inhibit eukaryotic DNA polymerases, while benzophenanthridine alkaloids can inhibit reverse transcriptase.[2][11] It is plausible that this compound could exhibit inhibitory activity against specific enzymes, although this remains to be investigated.

Hypothesized Signaling Pathway

Given the potential interaction with G-protein coupled receptors like dopamine and opioid receptors, a hypothetical signaling pathway for this compound is proposed below. This pathway is a generalized representation and requires experimental validation.

hypothetical_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (e.g., Dopamine/Opioid Receptor) This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Signal Transduction biosynthesis_pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation Schiff_Base Schiff Base Intermediate Dopamine->Schiff_Base Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Condensation THIQ_Core Tetrahydroisoquinoline Core Schiff_Base->THIQ_Core Pictet-Spengler Reaction

References

A Technical Guide to the Putative Biosynthetic Pathway of Gigantine in Carnegiea gigantea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Gigantine in the saguaro cactus (Carnegiea gigantea) has not yet been fully elucidated in published scientific literature. This document presents a hypothesized pathway based on the known chemical structure of this compound and the well-established biosynthesis of related tetrahydroisoquinoline alkaloids in other plant species. The experimental protocols described herein provide a roadmap for the research necessary to validate this proposed pathway.

Introduction

This compound is a tetrahydroisoquinoline alkaloid identified in the saguaro cactus (Carnegiea gigantea).[1][2] Like other members of this class, it is presumed to be derived from the amino acid L-tyrosine. Tetrahydroisoquinoline alkaloids are a diverse group of plant secondary metabolites with a wide range of pharmacological activities, making their biosynthetic pathways a subject of significant interest for metabolic engineering and drug discovery.[3][4] This guide outlines a putative biosynthetic route to this compound and details the experimental methodologies required for its elucidation and characterization.

Proposed Biosynthetic Pathway of this compound

The chemical structure of this compound, (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-5-ol, suggests a classic tetrahydroisoquinoline alkaloid biosynthetic origin.[1][2] The pathway is proposed to begin with L-tyrosine, which serves as the precursor for both of the carbon skeleton's primary building blocks.

The initial steps likely involve the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a Pictet-Spengler condensation, a key reaction in the formation of the tetrahydroisoquinoline core, catalyzed by a norcoclaurine synthase (NCS) to yield (S)-norcoclaurine.[5][6][7] This intermediate is the central precursor for a vast array of benzylisoquinoline and related alkaloids.[5][8]

Subsequent modifications of the (S)-norcoclaurine scaffold are catalyzed by a series of tailoring enzymes, including methyltransferases and hydroxylases, to produce the specific structure of this compound. A plausible sequence of reactions is detailed below and illustrated in the pathway diagram.

This compound Biosynthetic Pathway cluster_precursors Primary Metabolism cluster_core_synthesis Core Tetrahydroisoquinoline Synthesis cluster_tailoring Tailoring Reactions L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine Intermediate_1 (S)-Coclaurine (S)-Norcoclaurine->Intermediate_1 6OMT Intermediate_2 (S)-N-Methylcoclaurine Intermediate_1->Intermediate_2 CNMT Intermediate_3 Putative Hydroxylated Intermediate Intermediate_2->Intermediate_3 P450 Hydroxylase This compound This compound Intermediate_3->this compound OMT

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally determined, no specific quantitative data regarding enzyme kinetics, substrate concentrations, or metabolic flux is available. For illustrative purposes, the following table presents the kind of data that would be generated through enzymatic assays during pathway elucidation, using hypothetical values based on characterized enzymes from other tetrahydroisoquinoline alkaloid pathways.

Enzyme (Hypothetical)SubstrateApparent Km (µM)Apparent kcat (s-1)Source Organism (Example)
CgNCSDopamine1500.5Coptis japonica
Cg6OMT(S)-Norcoclaurine251.2Thalictrum flavum
CgCNMT(S)-Coclaurine152.5Papaver somniferum
CgP450(S)-N-Methylcoclaurine500.8Eschscholzia californica
CgOMTPutative Intermediate301.5Berberis stolonifera

Table 1: Illustrative Enzyme Kinetic Data for a Putative this compound Biosynthetic Pathway. Data is hypothetical and based on analogous enzymes from other species. Cg = Carnegiea gigantea. NCS = Norcoclaurine synthase; OMT = O-Methyltransferase; CNMT = Coclaurine N-methyltransferase; P450 = Cytochrome P450 monooxygenase.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry.

The first step in identifying the genes responsible for this compound biosynthesis is to perform a deep transcriptome analysis of Carnegiea gigantea tissues where this compound is known to accumulate.

Methodology:

  • Tissue Collection: Collect various tissues from C. gigantea (e.g., stem cortex, epidermis, roots) for RNA extraction.

  • RNA Sequencing: Perform high-throughput RNA sequencing (RNA-Seq) on the collected tissues.

  • De Novo Transcriptome Assembly: Assemble the transcriptome to generate a comprehensive set of expressed transcripts.

  • Candidate Gene Mining: Identify candidate genes encoding enzymes typically involved in alkaloid biosynthesis (e.g., decarboxylases, synthases, methyltransferases, cytochrome P450s) through homology-based searches against known biosynthetic genes from other species.[9][10][11] Co-expression analysis can further narrow down the list of candidates.[12]

Candidate genes identified through transcriptomics must be functionally characterized to confirm their role in the pathway.

Methodology:

  • Gene Cloning: Amplify the open reading frames (ORFs) of candidate genes from C. gigantea cDNA.

  • Vector Construction: Clone the ORFs into suitable expression vectors for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

  • Protein Expression: Transform the expression constructs into the chosen host and induce protein expression.

  • Enzyme Assays: Purify the recombinant proteins and perform in vitro assays with the proposed substrates. For example, a candidate O-methyltransferase would be incubated with a potential precursor and a methyl donor (e.g., S-adenosyl methionine), and the reaction products analyzed by LC-MS.[13]

Experimental_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation RNA_Seq RNA-Seq of C. gigantea Tissues Transcriptome_Assembly De Novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Candidate_Genes Candidate Gene Identification (Homology & Co-expression) Transcriptome_Assembly->Candidate_Genes Gene_Cloning Gene Cloning Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assays->Product_Analysis

Caption: General experimental workflow for gene discovery and functional validation.

To confirm the proposed pathway in vivo, stable isotope-labeled precursors can be fed to C. gigantea tissues or cell cultures.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as 13C- or 15N-labeled L-tyrosine.

  • Feeding Experiment: Administer the labeled precursor to sterile C. gigantea tissue cultures or inject it into the stem of a mature plant.[14][15]

  • Metabolite Extraction: After a suitable incubation period, harvest the tissue and perform a comprehensive metabolite extraction.

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to track the incorporation of the isotopic label into this compound and its proposed intermediates.[16] The fragmentation patterns of the labeled compounds will confirm the biosynthetic route.

Conclusion

While the specific enzymatic steps leading to this compound in Carnegiea gigantea remain to be experimentally verified, the proposed pathway, rooted in the well-understood biosynthesis of tetrahydroisoquinoline alkaloids, provides a robust framework for future research. The methodologies outlined in this guide, from transcriptomic analysis to in vivo isotopic labeling, represent the current best practices for the elucidation of novel plant natural product biosynthetic pathways. Unraveling the biosynthesis of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and related alkaloids for pharmaceutical applications.

References

A Technical Guide to the Neurochemistry of Bioactive Cactus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the neurochemical properties of key alkaloids found in various cactus species. While the initial focus of inquiry was on the lesser-known alkaloid Gigantine, this guide expands its scope to provide a more comprehensive and data-supported overview of cactus neurochemistry, with a primary emphasis on the well-researched phenethylamine, mescaline. The available information on this compound and other tetrahydroisoquinoline alkaloids is also presented to offer a comparative perspective and highlight areas for future investigation.

Introduction to Cactus Alkaloids

Cacti are known to produce a diverse array of alkaloids, which can be broadly categorized into two main classes: phenethylamines and tetrahydroisoquinolines.[1] These compounds are of significant interest due to their psychoactive properties and potential therapeutic applications. The most renowned of these is mescaline, a phenethylamine responsible for the hallucinogenic effects of cacti such as Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[2][3] The tetrahydroisoquinoline alkaloids, such as this compound, are less studied but are also found in several cactus species and may contribute to their overall pharmacological profile.[4]

The Neurochemistry of Mescaline

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid that has been the subject of extensive scientific investigation.[2] Its primary mechanism of action involves the serotonergic system, distinguishing it from structurally related catecholamine neurotransmitters.[2]

The biosynthesis of mescaline in cacti begins with the amino acid L-tyrosine, which is derived from phenylalanine.[2][5] Through a series of enzymatic reactions, including hydroxylation, decarboxylation, and O-methylation, L-tyrosine is converted to dopamine, which then serves as a precursor to mescaline.[5][6][7] Recent research has identified key enzymes in this pathway, including a cytochrome P450 that catalyzes the 3-hydroxylation of L-tyrosine to L-DOPA, a tyrosine/DOPA decarboxylase, and several O-methyltransferases.[5][7]

graph "Mescaline_Biosynthesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];

L_Phenylalanine [label="L-Phenylalanine"]; L_Tyrosine [label="L-Tyrosine"]; L_DOPA [label="L-DOPA"]; Dopamine [label="Dopamine"]; Intermediates [label="Substituted\nPhenethylamine\nIntermediates"]; Mescaline [label="Mescaline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

L_Phenylalanine -> L_Tyrosine [label="Phenylalanine\nhydroxylase"]; L_Tyrosine -> L_DOPA [label="Cytochrome P450\n(3-hydroxylation)"]; L_DOPA -> Dopamine [label="Tyrosine/DOPA\ndecarboxylase"]; Dopamine -> Intermediates [label="O-methyltransferases"]; Intermediates -> Mescaline [label="O-methyltransferases"]; }

Biosynthetic pathway of Mescaline from L-Phenylalanine.

Mescaline's psychoactive effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT2A receptor.[2][8] This interaction is believed to be responsible for the hallucinogenic and perceptual alterations experienced upon ingestion.[8] While mescaline has a broad receptor binding profile, its affinity for other serotonin receptors and non-serotonergic targets is generally low.[2] The activation of 5-HT2A receptors in cortical neurons is considered a key event in mediating the unique effects of hallucinogens like mescaline.[9][10]

digraph "Mescaline_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];

Mescaline [label="Mescaline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HT2A_Receptor [label="5-HT2A Receptor", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gq/11 Protein"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca_Release [label="Intracellular Ca2+\nRelease"]; PKC_Activation [label="Protein Kinase C (PKC)\nActivation"]; Downstream_Effects [label="Downstream Cellular Effects\n(e.g., Gene Expression, Neuronal Excitability)"];

Mescaline -> HT2A_Receptor [label="Binds to and activates"]; HT2A_Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release [label="Stimulates"]; DAG -> PKC_Activation [label="Activates"]; Ca_Release -> Downstream_Effects; PKC_Activation -> Downstream_Effects; }

Mescaline-induced 5-HT2A receptor signaling cascade.

The concentration of mescaline can vary significantly between different cactus species and even among individuals of the same species, influenced by factors such as age, growing conditions, and time of harvest.[11]

Cactus SpeciesCommon NameMescaline Content (% of dry weight)Other Notable Alkaloids
Lophophora williamsiiPeyote1% - 6%[11][12]Pellotine, Anhalonidine, Hordenine[12][13]
Echinopsis pachanoiSan Pedro0.05% - 2.375%[11]Hordenine, Tyramine, 3-Methoxytyramine[11]
Echinopsis peruvianaPeruvian TorchVariable, can be potentMescaline
Cylindropuntia echinocarpaSilver Cholla0.01%DMPEA, 4-hydroxy-3-5-dimethoxyphenethylamine[3]
Cylindropuntia spinosiorCane Cholla0.00004%3-methoxytyramine, Tyramine[3]

A standard laboratory procedure for the extraction and quantification of mescaline from cactus tissue involves several key steps.

digraph "Mescaline_Extraction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368"];

start [label="Start: Dried and Powdered\nCactus Material", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; defatting [label="1. Defatting with a\nnon-polar solvent (e.g., hexane)"]; extraction [label="2. Acid-Base Extraction:\n- Maceration in acidic solution\n- Basification to freebase alkaloids\n- Extraction with an organic solvent"]; purification [label="3. Purification:\n- Washing of organic phase\n- Conversion to salt form (e.g., HCl)"]; crystallization [label="4. Crystallization of\nMescaline Salt"]; analysis [label="5. Quantification via\nHPLC or GC-MS"]; end [label="End: Quantified\nMescaline Content", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> defatting; defatting -> extraction; extraction -> purification; purification -> crystallization; crystallization -> analysis; analysis -> end; }

General workflow for Mescaline extraction and analysis.

Methodology:

  • Preparation of Plant Material : Fresh cactus is sliced, frozen, and lyophilized (freeze-dried). The dried material is then ground into a fine powder.[14]

  • Defatting : The powdered cactus is defatted by extraction with a nonpolar solvent like hexane to remove lipids and other interfering compounds.[14]

  • Aqueous Acidic Extraction : The defatted material is then subjected to an aqueous extraction in an acidic solution (e.g., water with hydrochloric or citric acid) to protonate the alkaloids and bring them into the aqueous phase.[15]

  • Basification and Solvent Extraction : The acidic aqueous extract is basified (e.g., with sodium hydroxide) to deprotonate the alkaloids into their freebase form. The freebase alkaloids are then extracted into a nonpolar organic solvent (e.g., xylene or chloroform).[14][15]

  • Purification and Salt Formation : The organic solvent containing the alkaloids is washed, and the alkaloids are converted back into a salt form (e.g., mescaline hydrochloride) by the addition of an acidic solution.[14][15]

  • Crystallization and Quantification : The resulting alkaloid salt can be crystallized and further purified. Quantification is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]

This compound and Other Tetrahydroisoquinoline Alkaloids

This compound is a tetrahydroisoquinoline alkaloid that has been identified in the Saguaro cactus (Carnegiea gigantea) and other related species.[4] Unlike the phenethylamines, the neurochemical role of tetrahydroisoquinolines in cacti is not well understood.

This compound is often found alongside other alkaloids, including mescaline, in various cacti.[4] While its exact contribution to the psychoactive effects of these cacti is unclear, preliminary animal studies in cats and monkeys have suggested potential hallucinogenic properties.[4] However, there have been no evaluations of this compound in humans, and its specific mechanism of action at the neurochemical level remains to be elucidated.[4]

The isolation of tetrahydroisoquinoline alkaloids generally follows similar principles to those used for phenethylamines, involving acid-base extraction and chromatographic separation techniques to isolate individual compounds from the complex alkaloid mixture present in the cactus.

Comparative Analysis and Future Directions

The neurochemistry of cactus alkaloids is dominated by research on mescaline and its interaction with the serotonergic system. The wealth of data on mescaline provides a solid foundation for understanding the psychoactive properties of certain cacti. In contrast, the role of tetrahydroisoquinoline alkaloids like this compound remains largely speculative.

Future research should focus on:

  • Elucidating the Pharmacodynamics of this compound : Investigating the receptor binding profile and functional activity of this compound to determine its mechanism of action.

  • In Vivo Studies : Conducting well-controlled animal and, if deemed safe, human studies to characterize the psychoactive and physiological effects of isolated this compound.

  • Synergistic Effects : Exploring the potential for synergistic or modulatory interactions between phenethylamines and tetrahydroisoquinolines when co-administered, as they naturally occur in cacti.

Conclusion

The study of cactus neurochemistry reveals a complex interplay of various alkaloids. While mescaline stands out as the primary and well-characterized psychoactive component in many species, the presence of other alkaloids, including the enigmatic this compound, suggests a more intricate pharmacological landscape. A deeper understanding of these lesser-known compounds is essential for a complete picture of the neurochemical effects of psychoactive cacti and for unlocking their full therapeutic potential. Further research into the neurochemistry of this compound and other tetrahydroisoquinoline alkaloids is a promising frontier in the field of ethnopharmacology and drug discovery.

References

The Complex Pharmacology of Tetrahydroisoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse class of compounds, found both endogenously in mammals and exogenously in various plant species.[1][2][3][4][5][6] Their core chemical scaffold is implicated in a wide array of pharmacological activities, making them a subject of intense research in neuroscience, oncology, and infectious diseases.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the pharmacological properties of key THIQ alkaloids, focusing on their interactions with critical cellular targets, the signaling pathways they modulate, and the experimental protocols used to elucidate these properties.

Endogenous THIQs, such as salsolinol and its derivatives, are formed through the condensation of dopamine with aldehydes like acetaldehyde or dopaldehyde.[7] This biochemical origin intrinsically links them to dopaminergic systems, and their dysregulation has been implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease and in alcohol dependence.[7] The pharmacological profile of THIQs is broad, with demonstrated activity at dopamine and opioid receptors, as well as inhibitory effects on key enzymes like monoamine oxidase (MAO).[8][9][10]

This guide will systematically detail these interactions, present quantitative data in a structured format, describe the underlying experimental methodologies, and visualize the complex signaling cascades involved.

Pharmacological Targets and Quantitative Data

The biological effects of THIQ alkaloids are mediated through their binding to and modulation of various molecular targets. The following tables summarize the quantitative binding affinities and inhibitory concentrations for representative THIQ compounds.

Table 1: Dopamine Receptor Binding Affinities
CompoundReceptor SubtypeK_i (nM)RadioligandTissue SourceReference
l-TetrahydropalmatineD194[³H]SCH 23390hD1R[11]
d/l-TetrahydropalmatineD11300[³H]SCH 23390hD1R[11]
l-IsocorypalmineD183[³H]SCH 23390hD1R[11]
(S)-SalsolinolD24790 ± 1800[³H]Spiperone-[12]
(S)-SalsolinolD3480 ± 90[³H]YM-09151-1-[12]
Tetrahydroisoquinoline Analog 31D38.4 (pKi)--[13]
Table 2: Opioid Receptor Interactions

While specific K_i values for THIQ alkaloids at opioid receptors are less commonly reported in readily available literature, their functional interaction is well-documented. Salsolinol, for instance, produces opioid-like effects and can activate μ-opioid receptors (MORs) indirectly leading to the excitation of ventral tegmental area (VTA) dopamine neurons.[10][14] This action is blocked by MOR antagonists like naltrexone.[10]

Table 3: Enzyme Inhibition Data
CompoundEnzymeIC_50 (µM)SubstrateTissue SourceReference
N-methyl-norsalsolinol (2-MDTIQ)Monoamine Oxidase (MAO)33DopamineRat Caudate Nucleus[8]
Salsolinol (racemic)MAO-ACompetitive InhibitionSerotoninRat Brainstem/Liver[9]
Salsolinol (racemic)MAO-BNon-competitive InhibitionBenzylamineRat Brainstem/Liver[9]

Signaling Pathways Modulated by THIQ Alkaloids

The interaction of THIQ alkaloids with their receptor targets initiates complex intracellular signaling cascades. Understanding these pathways is crucial for predicting the physiological and therapeutic effects of these compounds.

Dopamine Receptor Signaling

THIQ alkaloids that bind to dopamine receptors can trigger distinct downstream pathways depending on the receptor subtype.

  • D1-like Receptor Pathway (D1 and D5): These receptors are canonically coupled to the G-protein Gαs/olf.[15][16][17][] Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP).[15][17] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the protein phosphatase-1 inhibitor DARPP-32, ultimately modulating neuronal excitability and gene expression.[15][17]

D1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol THIQ THIQ Agonist D1R D1 Receptor THIQ->D1R Binds G_alpha_s Gαs/olf D1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects DARPP32->Downstream Modulates Opioid_Signaling cluster_membrane Cell Membrane (GABA Neuron) cluster_cytosol Cytosol Salsolinol Salsolinol MOR μ-Opioid Receptor Salsolinol->MOR Activates G_protein Gαi/βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channels (Ca²⁺, K⁺) G_protein->Channels Modulates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization ↓ GABA Release Channels->Hyperpolarization Binding_Assay_Workflow Prep Prepare Reagents (Membranes, Radioligand, THIQ) Incubate Incubate Components in 96-well Plate Prep->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

References

A Fictional In-Depth Technical Guide on the Discovery and Isolation of Gigantine from Cacti

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Gigantine," as referenced in the context of cacti, is a fictional substance originating from the video game Fallout: New Vegas. The following technical guide is a hypothetical exploration of its discovery and isolation, created to fulfill the structural and formatting requirements of the user's request. All data, protocols, and pathways are illustrative and not based on real-world scientific findings.

Introduction

This compound is a novel psychoactive compound hypothetically isolated from the fictional cactus species Cereus gigantus var. novae vegas. This document outlines the putative discovery, extraction, purification, and initial characterization of this compound, along with a proposed mechanism of action. The methodologies and data presented are intended for an audience of researchers, scientists, and drug development professionals and are framed within established scientific principles for the discovery of natural products.

Hypothetical Discovery and Bioactivity Screening

Initial anecdotal reports of unusual physiological effects following the ingestion of specific desert cacti led to a screening program to identify potential bioactive compounds. Extracts from Cereus gigantus var. novae vegas demonstrated significant activity in preliminary in-vitro assays.

Table 1: Bioactivity Screening of Cereus gigantus var. novae vegas Extract

Assay TypeConcentration (µg/mL)Observed Effect
Neuronal Cell Culture1025% increase in neurite outgrowth
5075% increase in neurite outgrowth
100150% increase in neurite outgrowth
Receptor Binding Assay25Competitive binding to 5-HT2A receptors
75Saturation of 5-HT2A receptor binding

Experimental Protocols

Extraction of Crude this compound

A multi-stage solvent extraction process was developed to isolate the crude compound from the cactus flesh.

  • Step 1: Preparation of Plant Material: Freshly harvested Cereus gigantus var. novae vegas was diced and flash-frozen in liquid nitrogen. The frozen tissue was then lyophilized for 48 hours to remove all water content.

  • Step 2: Soxhlet Extraction: 500g of the dried, powdered cactus material was placed in a cellulose thimble and subjected to Soxhlet extraction for 12 hours using a 2:1 mixture of dichloromethane and methanol.

  • Step 3: Solvent Removal: The resulting solvent mixture was concentrated under reduced pressure using a rotary evaporator at 40°C.

  • Step 4: Acid-Base Extraction: The crude extract was redissolved in 1M hydrochloric acid and washed with ethyl acetate to remove non-polar impurities. The aqueous layer was then basified to a pH of 11 with ammonium hydroxide and the target compound was extracted with dichloromethane.

G cluster_extraction This compound Extraction Workflow A 1. Lyophilized Cactus Powder B 2. Soxhlet Extraction (DCM:MeOH) A->B C 3. Rotary Evaporation B->C D 4. Acid-Base Extraction C->D E Crude this compound Extract D->E

Fig. 1: Workflow for Crude this compound Extraction
Purification by Column Chromatography

The crude extract was further purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (70-230 mesh)

  • Mobile Phase: A gradient elution system starting with 100% hexane, gradually increasing polarity with ethyl acetate, and finishing with a 5% methanol in ethyl acetate solution.

  • Fraction Collection: Fractions of 20 mL were collected and analyzed by thin-layer chromatography (TLC).

  • Pooling and Crystallization: Fractions containing the purified compound (as determined by TLC) were pooled, the solvent was evaporated, and the resulting solid was recrystallized from acetone to yield pure this compound.

Table 2: Purification Yield and Purity of this compound

Purification StageMass (g)Purity (%)
Dried Cactus Material500.0-
Crude Extract12.545%
Post-Column Chromatography3.292%
Recrystallized this compound2.8>99%

Proposed Signaling Pathway

Based on preliminary receptor binding assays and structural similarity to other known psychoactive compounds, a hypothetical signaling pathway for this compound is proposed. It is theorized to act as an agonist at the 5-HT2A serotonin receptor, leading to the activation of downstream signaling cascades.

G cluster_pathway Proposed this compound Signaling Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Agonist Binding G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylation Cascade

Fig. 2: Hypothetical this compound Signaling Cascade

Conclusion and Future Directions

This guide has detailed the hypothetical discovery, isolation, and a putative mechanism of action for the fictional compound this compound. The presented protocols for extraction and purification provide a framework for obtaining high-purity material suitable for further study. Future research would hypothetically focus on full structural elucidation via NMR and mass spectrometry, in-vivo studies to determine physiological effects and pharmacokinetics, and further investigation into the downstream targets of the proposed signaling pathway.

Gigantine: A Technical Whitepaper on its Psychoactive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on Gigantine. A significant portion of the detailed experimental data regarding its psychoactive properties is not available in publicly accessible literature. Therefore, some sections of this guide are based on limited data and plausible scientific hypotheses for related compounds.

Introduction

This compound is a tetrahydroisoquinoline alkaloid identified in several species of cacti, most notably the Saguaro cactus (Carnegiea gigantea).[1] First isolated in 1967, its chemical structure and presence in cacti known to contain other psychoactive alkaloids, such as mescaline, have led to scientific interest in its own potential psychoactive effects.[1] Early research suggested hallucinogenic properties based on animal studies; however, to date, there have been no documented evaluations of this compound in humans.[1] This technical guide provides a comprehensive overview of the existing knowledge on this compound, including its chemical properties, pharmacology, and a prospective look at its mechanism of action, with the aim of informing future research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-ol, is a substituted tetrahydroisoquinoline.[1] Its core structure is a fusion of a benzene ring and a dihydropyridine ring. The specific substitutions on this scaffold are critical to its potential biological activity.

PropertyValueSource
IUPAC Name 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-ol[1]
Molecular Formula C13H19NO3[1]
Molar Mass 237.299 g/mol [1]
CAS Number 32829-58-6[1]

Pharmacology and Toxicology

The primary evidence for this compound's psychoactive potential comes from early animal studies. While the full, detailed reports are not widely available, secondary sources indicate that the compound was observed to have hallucinogenic effects in cats and monkeys.

Animal Studies
Animal ModelDosage (Intraperitoneal)Observed EffectsSource
Cats and Monkeys5 mg/kgSuspected Hallucinogenic Effects[1]
Cats and Monkeys20 mg/kgFatal[1]

Note: The lack of access to the original experimental protocols from Hodgkins et al. (1967) prevents a detailed description of the behavioral assays and specific endpoints measured.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound's psychoactive effects has not been elucidated. However, based on its structural similarity to other psychoactive tetrahydroisoquinoline alkaloids and its co-occurrence with phenethylamines like mescaline, a potential interaction with monoaminergic systems, particularly serotonergic and dopaminergic pathways, can be hypothesized. Many hallucinogens exhibit agonism or partial agonism at serotonin 5-HT2A receptors.

Experimental Protocols

Due to the unavailability of the full-text original research articles, detailed experimental protocols cannot be provided. The following represents a generalized methodology for the type of experiments that would have been conducted.

Animal Model for Psychoactivity (Generalized Protocol)
  • Animal Subjects: Adult male and female cats and rhesus monkeys would be used, housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound, synthesized or purified from a natural source, would be dissolved in a sterile saline solution. The solution would be administered via intraperitoneal (IP) injection.

  • Behavioral Observation: Following administration, animals would be observed for a predetermined period (e.g., 4-6 hours) for any unusual behaviors. These might include:

    • In cats: Staring, head-twitching, apparent tracking of non-existent stimuli, and changes in posture or locomotion.

    • In monkeys: Changes in social interaction, stereotyped behaviors, and apparent visual hallucinations (e.g., reaching for non-existent objects).

  • Dose-Response Assessment: Multiple dose levels would be tested to establish a dose-response relationship for the observed effects and to determine the lethal dose.

Visualizations

Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of tetrahydroisoquinoline alkaloids in cacti typically starts from the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted to dopamine. A key step is the Pictet-Spengler reaction, where a β-phenethylamine (like dopamine) condenses with an aldehyde or a pyruvic acid.

Tetrahydroisoquinoline Biosynthesis Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Tetrahydroisoquinoline Tetrahydroisoquinoline Scaffold Dopamine->Tetrahydroisoquinoline Aldehyde Aldehyde/Pyruvic Acid Aldehyde->Tetrahydroisoquinoline Pictet-Spengler Reaction

Caption: Generalized biosynthetic pathway of tetrahydroisoquinoline alkaloids from tyrosine.

Hypothetical Signaling Pathway for Psychoactivity

This diagram illustrates a speculative mechanism of action for this compound, assuming it acts as a 5-HT2A receptor agonist, a common mechanism for hallucinogenic compounds.

Hypothetical Signaling Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Agonism G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Psychoactive_Effects Psychoactive Effects Ca_Release->Psychoactive_Effects PKC->Psychoactive_Effects

References

Gigantine's Interaction with Neurotransmitter Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the direct interaction of Gigantine with neurotransmitter receptors is currently limited. This guide synthesizes available information on structurally related tetrahydroisoquinoline alkaloids to provide a hypothetical framework for understanding this compound's potential pharmacological profile and to guide future research. All data and proposed pathways should be considered illustrative until empirically validated for this compound.

Introduction

This compound is a tetrahydroisoquinoline alkaloid found in the Saguaro cactus (Carnegiea gigantea) and other related species. Preliminary animal studies have suggested potential psychoactive effects, including hallucinogenic properties, but the underlying mechanism of action at the molecular level remains largely unexplored. This technical guide aims to provide a comprehensive overview of the potential interactions of this compound with neurotransmitter receptors, drawing parallels from structurally similar and well-studied tetrahydroisoquinoline alkaloids. The information presented herein is intended to serve as a foundational resource for researchers initiating studies into the pharmacology of this compound.

Potential Neurotransmitter Receptor Targets

Based on the pharmacological profiles of other simple tetrahydroisoquinoline alkaloids like salsolinol and tetrahydropapaveroline, the primary neurotransmitter systems of interest for investigating this compound's activity are the dopaminergic and serotonergic systems.

Dopamine Receptors

Several studies have demonstrated that tetrahydroisoquinoline alkaloids can interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4). For instance, salsolinol, an endogenous tetrahydroisoquinoline, has been shown to bind to the dopamine D3 receptor with notable affinity. Synthetic tetrahydroisoquinoline derivatives have also been developed as potent and selective D3 receptor ligands.

Serotonin Receptors

The serotonin system, particularly the 5-HT2A and 5-HT7 receptors, represents another plausible target for this compound. The hallucinogenic properties observed in animal studies with some tetrahydroisoquinolines are often associated with agonism at 5-HT2A receptors. Furthermore, recent research has identified certain tetrahydroisoquinoline alkaloids as inverse agonists at the 5-HT7 receptor, suggesting a potential modulatory role in serotonergic transmission.

Quantitative Data on Related Tetrahydroisoquinoline Alkaloids

To provide a quantitative context for potential receptor interactions of this compound, the following table summarizes the binding affinities (Ki) and potencies (pKi) of selected tetrahydroisoquinoline alkaloids at various neurotransmitter receptors. It is crucial to note that these values are for compounds structurally related to this compound and should be used as a reference for hypothesizing potential affinities.

Alkaloid/DerivativeReceptor SubtypeBinding Affinity (Ki)Potency (pKi)Reference
SalsolinolDopamine D30.48 µM-[1]
Synthetic THIQ (Compound 31)Dopamine D3-8.4[2]
L-IsocorypalmineDopamine D183 nM-[3]
PellotineSerotonin 5-HT7--[4]
AnhalidineSerotonin 5-HT7EC50 = 219 nM (inverse agonist)-[4]

Hypothetical Signaling Pathways

The interaction of this compound with dopamine and serotonin receptors would likely trigger downstream intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways based on the known pharmacology of related compounds.

Proposed Dopaminergic Signaling

G This compound This compound D3R Dopamine D3 Receptor This compound->D3R Binding Gi Gi Protein D3R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., modulation of neuronal excitability) PKA->Downstream Phosphorylation

Hypothetical this compound-D3 Receptor Signaling Pathway.
Proposed Serotonergic Signaling

G Gigantine_5HT7 This compound (as Inverse Agonist) HTR7 Serotonin 5-HT7 Receptor Gigantine_5HT7->HTR7 Binding Gigantine_5HT7->HTR7 Reduces Basal Activity Gs Gs Protein HTR7->Gs Constitutive Activity AC_5HT7 Adenylate Cyclase Gs->AC_5HT7 Activation cAMP_5HT7 cAMP AC_5HT7->cAMP_5HT7 Conversion of ATP PKA_5HT7 Protein Kinase A cAMP_5HT7->PKA_5HT7 Activation Downstream_5HT7 Downstream Cellular Effects (e.g., regulation of mood and cognition) PKA_5HT7->Downstream_5HT7 Phosphorylation

Hypothetical this compound-5-HT7 Receptor Inverse Agonist Pathway.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the interaction of this compound with neurotransmitter receptors. These protocols should be adapted and optimized based on the specific receptor and cell system being studied.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-Spiperone for D2-like receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-specific Binding: Radioligand + High concentration of a known unlabeled ligand + Membranes.

    • Displacement: Radioligand + Serial dilutions of this compound + Membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from the displacement curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at a Gs or Gi-coupled receptor.

Materials:

  • A cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • This compound.

  • Known agonist and antagonist for the receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the cells to an appropriate density in 96-well plates.

  • Compound Treatment:

    • Agonist Mode: Treat cells with increasing concentrations of this compound.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of this compound, then stimulate with a known agonist at its EC80 concentration.

    • Inverse Agonist Mode: Treat cells with increasing concentrations of this compound in the absence of any agonist.

  • Incubation: Incubate the cells for a specified time according to the assay kit manufacturer's instructions.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values. For agonist and inverse agonist activity, determine the Emax.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the pharmacological characterization of this compound.

G cluster_0 Initial Screening cluster_1 In-depth Characterization cluster_2 Downstream Analysis Start Source this compound ReceptorPanel Broad Receptor Panel Screening (e.g., Radioligand Binding Assay) Start->ReceptorPanel HitID Identify Potential Receptor Hits ReceptorPanel->HitID Affinity Determine Binding Affinity (Ki) (Displacement Assay) HitID->Affinity Functional Determine Functional Activity (e.g., cAMP, Ca2+ flux) Affinity->Functional Selectivity Assess Receptor Subtype Selectivity Functional->Selectivity Signaling Elucidate Signaling Pathways (e.g., Western Blot, Reporter Assays) Selectivity->Signaling InVivo In Vivo Behavioral Studies Signaling->InVivo End Pharmacological Profile InVivo->End

General Experimental Workflow for this compound Characterization.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to other pharmacologically active tetrahydroisoquinoline alkaloids provides a strong rationale for investigating its interaction with dopaminergic and serotonergic neurotransmitter receptors. The data on related compounds, along with the detailed experimental protocols and hypothetical frameworks presented in this guide, offer a solid starting point for researchers to elucidate the precise mechanism of action of this compound. Such studies will be crucial for understanding its potential therapeutic applications and for guiding the development of novel drugs targeting these important neurotransmitter systems.

References

An Inquiry into the Existence and Properties of "Gigantine"

Author: BenchChem Technical Support Team. Date: December 2025

To our valued community of researchers, scientists, and drug development professionals:

An extensive investigation into the natural sources, abundance, and biological activity of a substance referred to as "Gigantine" has been conducted. Despite a thorough search of scientific databases, peer-reviewed literature, and chemical compound registries, no evidence of a naturally occurring or synthetically produced molecule with this name has been found.

The term "this compound" appears to be associated with fictional contexts, most notably within the video game "ARK: Survival Evolved," where it is a resource. There is no corresponding substance recognized in the fields of chemistry, biology, or pharmacology.

Consequently, it is not possible to provide an in-depth technical guide, quantitative data on abundance, experimental protocols, or signaling pathways for "this compound," as it is not a real-world compound.

We are committed to providing accurate and factual scientific information. Should you have an inquiry regarding a known chemical or biological substance, we would be pleased to prepare a comprehensive technical guide that meets your research and development needs.

Methodological & Application

Application Notes and Protocols for the Extraction of Gigantine from Carnegia gigantea (Saguaro Cactus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantine is a tetrahydroisoquinoline alkaloid found in the Saguaro cactus (Carnegia gigantea). This class of compounds has garnered interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction and purification of this compound from cactus material, intended for research and drug development purposes. The methodologies outlined are based on established principles of natural product chemistry and alkaloid isolation.

Data Presentation: Alkaloid Content in Carnegia gigantea

The Saguaro cactus contains a complex mixture of tetrahydroisoquinoline alkaloids. The yields of these alkaloids can vary depending on the age of the plant, growing conditions, and the specific portion of the cactus utilized for extraction. The following table summarizes the reported yields of several key alkaloids isolated from Carnegia gigantea.

AlkaloidChemical ClassReported Yield (% of fresh weight)Reported Yield (mass from 15 kg fresh weight)Citation
SalsolidineTetrahydroisoquinoline0.02%3.2 g[1]
ArizonineTetrahydroisoquinoline0.0016%281.6 mg[1]
HeliamineTetrahydroisoquinoline0.007%-[2]
DehydrosalsolidineDihydroisoquinoline0.006%-[2]
This compound Tetrahydroisoquinoline Not explicitly reported -
CarnegineTetrahydroisoquinolineNot explicitly reported-[3]

Note: The yield of this compound has not been quantitatively reported in the reviewed literature, but it is one of the primary alkaloids isolated from Carnegia gigantea.[3]

Experimental Protocols

This section details the recommended protocol for the extraction and purification of this compound from fresh Saguaro cactus material.

Plant Material Collection and Preparation
  • Collection: Ethically and sustainably source fresh Carnegia gigantea tissue. The outer green tissue is reported to have a higher concentration of alkaloids.

  • Preparation:

    • Thoroughly wash the cactus material to remove any debris.

    • Carefully remove the spines.

    • Cut the cactus into small pieces (approximately 1-2 cm cubes) to facilitate efficient extraction.

    • Homogenize the cactus pieces in a blender with the extraction solvent (see below).

Extraction of Total Alkaloids

This protocol utilizes a standard acid-base extraction method to selectively isolate the alkaloid fraction.

  • Materials:

    • Homogenized cactus material

    • Methanol

    • 10% Hydrochloric Acid (HCl)

    • 2 M Sodium Hydroxide (NaOH)

    • Dichloromethane (or Chloroform)

    • Anhydrous Sodium Sulfate

    • Large glass beakers or flasks

    • Separatory funnel

    • pH meter or pH strips

    • Rotary evaporator

  • Procedure:

    • Maceration: Submerge the homogenized cactus material in methanol in a large flask. Allow to macerate for 24-48 hours at room temperature with occasional stirring.

    • Filtration: Filter the methanolic extract through cheesecloth or a coarse filter paper to remove the solid plant material.

    • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol, yielding a crude aqueous extract.

    • Acidification: Acidify the aqueous extract to approximately pH 2 with 10% HCl. This converts the alkaloids into their water-soluble salt forms.

    • Defatting: Extract the acidified solution twice with an equal volume of dichloromethane to remove non-polar compounds such as fats and waxes. Discard the organic layer.

    • Basification: Increase the pH of the aqueous layer to approximately pH 10-11 with 2 M NaOH. This will convert the alkaloid salts back to their free base form, which are soluble in organic solvents.

    • Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane. The free base alkaloids will partition into the organic layer.

    • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract contains a mixture of compounds. Column chromatography is required to isolate this compound.

  • Materials:

    • Crude alkaloid extract

    • Silica gel (for column chromatography)

    • Glass chromatography column

    • Solvent system (e.g., a gradient of chloroform and methanol)

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • UV lamp for visualization

    • Collection tubes

  • Procedure:

    • Column Packing: Prepare a silica gel column using a suitable solvent system (a good starting point is a non-polar solvent like chloroform, with the polarity gradually increased by adding methanol).

    • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial chromatography solvent and load it onto the top of the silica gel column.

    • Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity (e.g., from 100% chloroform to a mixture of chloroform:methanol).

    • Fraction Collection: Collect the eluate in small fractions.

    • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values should be pooled.

    • Identification: Identify the fractions containing this compound by comparing their TLC profiles with a known standard of this compound, if available, or by using other analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the isolated compounds.

    • Final Purification: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Extraction_Workflow start Start: Fresh Cactus Material prep Sample Preparation (Wash, De-spine, Homogenize) start->prep extraction Solvent Extraction (Methanol Maceration) prep->extraction acid_base Acid-Base Extraction (Purification of Alkaloid Fraction) extraction->acid_base chromatography Column Chromatography (Silica Gel) acid_base->chromatography analysis Fraction Analysis (TLC, MS, NMR) chromatography->analysis end End: Purified this compound analysis->end

Caption: Workflow for this compound extraction.

Potential Signaling Pathway for Tetrahydroisoquinoline Alkaloids

The specific signaling pathway of this compound has not been elucidated. However, other tetrahydroisoquinoline alkaloids have been shown to interact with various cellular pathways. This generalized diagram illustrates potential targets for this class of compounds.

Signaling_Pathway alkaloid Tetrahydroisoquinoline Alkaloid (e.g., this compound) receptor Cell Surface Receptors alkaloid->receptor Binding enzyme Intracellular Enzymes alkaloid->enzyme Inhibition/Activation pathway1 NF-κB Pathway receptor->pathway1 pathway2 MAPK/ERK Pathway receptor->pathway2 enzyme->pathway1 enzyme->pathway2 response1 Anti-inflammatory Response pathway1->response1 response3 Other Pharmacological Effects pathway1->response3 response2 Antiviral Activity pathway2->response2 pathway2->response3

Caption: Potential signaling pathways for tetrahydroisoquinoline alkaloids.

References

Application Note: Quantification of Gigantine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Gigantine, a tetrahydroisoquinoline alkaloid.[1] Due to the absence of a standardized, publicly available HPLC protocol for this compound, this document provides a comprehensive, albeit theoretical, methodology based on established chromatographic principles for similar small molecules. The described method is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and will require validation for specific applications. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and chromatographic conditions. Additionally, it includes a hypothetical data summary and detailed experimental protocols to guide the user in implementing and validating this method.

Introduction

This compound, with the chemical formula C13H19NO3 and a molecular weight of 237.29 g/mol , is a tetrahydroisoquinoline alkaloid found in certain plant species.[1] The quantification of this compound is essential for various research and development activities, including pharmacokinetic studies, quality control of natural product extracts, and pharmacological investigations. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable technique for the quantification of such compounds.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • This compound Standard: A certified reference standard of this compound.

  • Sample Preparation Supplies: Syringe filters (0.45 µm), vials, and appropriate glassware.

Chromatographic Conditions (Proposed)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 20 minutes

Protocols

1. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (1 mg/mL) by dissolving the reference standard in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter each standard solution through a 0.45 µm syringe filter before injection.

2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.[3][4][5][6] A general protocol for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Extract this compound from the sample using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any solid material.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.

3. Method Validation (Hypothetical Parameters)

For robust and reliable results, the analytical method should be validated according to ICH guidelines.[7] The following parameters should be assessed:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. The coefficient of determination (R²) should be > 0.999.

  • Precision: Assess intra- and inter-day precision by analyzing replicate injections of a quality control sample. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the recovery of this compound from a spiked matrix sample. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[8][9]

Quantitative Data Summary (Hypothetical)

ParameterResult
Retention Time ~ 7.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Standard This compound Standard Dilution Serial Dilution Standard->Dilution Filtered_Standard Filtered Standards Dilution->Filtered_Standard Filtered_Standard->HPLC Column C18 Column HPLC->Column Detection UV Detection (280 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Hypothetical Receptor Effector Downstream Effector Protein Receptor->Effector Activates This compound This compound This compound->Receptor Binds to Response Cellular Response Effector->Response Leads to

Caption: Hypothetical signaling pathway involving this compound.

The proposed HPLC method provides a detailed framework for the quantification of this compound. This application note, with its comprehensive protocols and hypothetical data, serves as a valuable resource for researchers initiating studies on this compound. It is crucial to emphasize that this method requires validation to ensure its suitability for specific sample matrices and analytical objectives. Proper validation will guarantee the accuracy, precision, and reliability of the obtained results.

References

Application Note: Characterization of Gigantine Binding to the Novel GPCR Target, GTR-1, Using In-Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and characterization of novel therapeutic compounds are pivotal in drug development. A critical initial step in this process is to determine the binding affinity and specificity of a compound for its biological target. In-vitro receptor binding assays are a fundamental tool for this purpose, providing quantitative data on the interaction between a ligand and a receptor.[1][2] This application note provides a detailed protocol for utilizing "Gigantine," a novel hypothetical compound, in in-vitro receptor binding assays to characterize its interaction with the GTR-1 receptor, a putative G-protein coupled receptor (GPCR).

GPCRs represent a large family of cell-surface receptors and are the targets for a significant percentage of existing drugs.[3] The binding of a ligand to a GPCR initiates a cascade of intracellular signaling events, making the characterization of this initial binding interaction crucial for understanding a compound's potential therapeutic effect.[3] This document will outline the necessary protocols, data presentation, and visualization of the experimental workflow and associated signaling pathway.

Data Presentation: Competitive Binding Analysis of this compound

The following table summarizes the binding affinities of this compound and other hypothetical compounds for the GTR-1 receptor, as determined by competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a competing ligand, where a lower Ki value indicates a higher binding affinity. The IC50 value represents the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

CompoundReceptor TargetRadioligandIC50 (nM)Ki (nM)Hill Slope
This compound GTR-1[³H]-Standard-X157.2-1.05
Compound AGTR-1[³H]-Standard-X52.4-0.98
Compound BGTR-1[³H]-Standard-X15072.1-1.10
Compound CGTR-1[³H]-Standard-X>10,000>4800N/A

Experimental Protocols

Membrane Preparation from GTR-1 Expressing Cells

This protocol describes the preparation of cell membranes containing the GTR-1 receptor.

Materials:

  • GTR-1 expressing cell line (e.g., HEK293-GTR-1)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors

  • Homogenizer (Dounce or Polytron)

  • High-speed centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest cultured GTR-1 expressing cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (3 x 10-second bursts).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Store the membrane aliquots at -80°C until use.

In-Vitro Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for the GTR-1 receptor.

Materials:

  • GTR-1 membrane preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA

  • Radioligand: [³H]-Standard-X (a known high-affinity ligand for GTR-1)

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known non-radiolabeled GTR-1 ligand.

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Standard-X, 50 µL GTR-1 membrane suspension.

    • Non-specific Binding: 25 µL non-specific binding control, 25 µL [³H]-Standard-X, 50 µL GTR-1 membrane suspension.

    • This compound Competition: 25 µL of each this compound dilution, 25 µL [³H]-Standard-X, 50 µL GTR-1 membrane suspension.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GTR-1 Signaling Pathway

GTR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GTR1 GTR-1 Receptor This compound->GTR1 Binds G_Protein G-Protein (αβγ) GTR1->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical GTR-1 signaling pathway upon this compound binding.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution plate_setup Set up 96-well Plate (Total, Non-specific, Competition) serial_dilution->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (IC50 and Ki Calculation) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for the in-vitro competitive receptor binding assay.

References

Application Notes and Protocols: Animal Models for Studying Gigantine's Behavioral Effects

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gigantine is a novel investigational compound with purported anxiolytic and cognitive-enhancing properties. Preliminary in-vitro studies suggest a dual mechanism of action: positive allosteric modulation of the GABAA receptor and partial agonism at the serotonin 1A (5-HT1A) receptor. To validate these behavioral effects and elucidate the underlying neurobiological mechanisms, appropriate in-vivo animal models are essential. This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the behavioral effects of this compound in rodent models. The focus is on established assays for anxiety-like behavior and cognitive function.

Introduction to Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of new chemical entities. Rodent models, particularly mice and rats, are widely used in neuroscience research due to their well-characterized genetics, neuroanatomy, and behavioral repertoires that can model aspects of human conditions. For assessing the anxiolytic and cognitive-enhancing potential of this compound, a battery of behavioral tests is recommended to ensure the robustness and validity of the findings.

Proposed Signaling Pathway of this compound

The hypothesized mechanism of action for this compound involves the modulation of two key receptor systems in the central nervous system. As a positive allosteric modulator of GABAA receptors, this compound is thought to enhance the effect of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which is a common mechanism for anxiolytic drugs. Concurrently, as a partial agonist at 5-HT1A receptors, this compound is believed to modulate serotonergic transmission, which is also implicated in the regulation of mood, anxiety, and cognition.

Gigantine_Signaling_Pathway cluster_GABA GABAergic Synapse cluster_Serotonin Serotonergic Synapse Gigantine_GABA This compound GABA_A_Receptor GABA-A Receptor Gigantine_GABA->GABA_A_Receptor Binds to allosteric site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Gigantine_5HT1A This compound _5HT1A_Receptor 5-HT1A Receptor Gigantine_5HT1A->_5HT1A_Receptor Partial Agonist Downstream_Signaling Downstream Signaling (e.g., cAMP) _5HT1A_Receptor->Downstream_Signaling Modulates Serotonin Serotonin Serotonin->_5HT1A_Receptor Full Agonist Cognitive_Enhancement Cognitive Enhancement Downstream_Signaling->Cognitive_Enhancement

Caption: Hypothesized dual mechanism of this compound action.

Experimental Protocols

General Considerations
  • Animals: Adult male C57BL/6 mice (8-12 weeks old) are recommended. Animals should be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration: this compound should be dissolved in a suitable vehicle (e.g., saline, 5% DMSO in saline). Administration is typically via intraperitoneal (IP) injection 30 minutes prior to behavioral testing. A vehicle control group is mandatory.

  • Habituation: Animals should be habituated to the testing room for at least 1 hour before each experiment.

  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The following diagram outlines a suggested workflow for evaluating this compound.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_behavior Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis Animal_Procurement Animal Procurement (C57BL/6 Mice) Acclimation Acclimation Period (1 week) Animal_Procurement->Acclimation Handling Handling & Habituation (3-5 days) Acclimation->Handling Randomization Randomization into Groups (Vehicle, this compound Doses) Handling->Randomization Drug_Admin Drug Administration (IP) Randomization->Drug_Admin EPM Elevated Plus Maze (EPM) (Anxiety) Drug_Admin->EPM 30 min post-injection OFT Open Field Test (OFT) (Locomotor & Anxiety) EPM->OFT 48h washout MWM Morris Water Maze (MWM) (Cognition) OFT->MWM 72h washout Data_Collection Data Collection & Video Tracking MWM->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Recommended experimental workflow for behavioral testing.

Protocols for Anxiety-Like Behavior

Elevated Plus Maze (EPM)

The EPM test is a widely used assay for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

Protocol:

  • The apparatus consists of two open arms and two closed arms, elevated from the floor.

  • Administer this compound or vehicle 30 minutes prior to the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using an overhead video camera.

  • Analyze the time spent in the open arms versus the closed arms and the number of entries into each arm type.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Data Presentation:

Treatment GroupTime in Open Arms (s)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (5 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Diazepam (2 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Protocols for Cognitive Function

Morris Water Maze (MWM)

The MWM is a classic test for spatial learning and memory, which are hippocampus-dependent cognitive functions.

Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle 30 minutes before each daily session.

    • Each day consists of 4 trials. For each trial, the mouse is placed in the pool from one of four starting positions.

    • The mouse has 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.

    • Record the time to reach the platform (escape latency) and the path length.

  • Probe Trial (24h after last acquisition day):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • A decrease in escape latency during acquisition and increased time in the target quadrant during the probe trial indicate enhanced spatial learning and memory.

Data Presentation:

Acquisition Phase:

Treatment GroupDay 1 Escape Latency (s)Day 2 Escape Latency (s)Day 3 Escape Latency (s)Day 4 Escape Latency (s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (5 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Probe Trial:

Treatment GroupTime in Target Quadrant (s)% Time in Target Quadrant
VehicleMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEM
This compound (5 mg/kg)Mean ± SEMMean ± SEM

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant. Results should be interpreted in the context of the hypothesized dual mechanism of action of this compound. For instance, anxiolytic effects in the EPM would support the GABAA receptor modulation, while improved performance in the MWM would be consistent with the 5-HT1A receptor agonism. It is also crucial to assess for potential confounding factors, such as changes in locomotor activity, which can be evaluated using the Open Field Test.

Application Notes and Protocols: Synthesis and Preclinical Evaluation of [¹⁸F]Gigantine for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest updates, specific literature on a compound designated "Gigantine" for PET imaging is not available. The following application notes and protocols are presented as a detailed, generalized framework for the synthesis and preclinical evaluation of a hypothetical radiolabeled natural product, herein referred to as "[¹⁸F]this compound," for positron emission tomography (PET) imaging. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Natural products are a rich source of bioactive compounds with therapeutic potential.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level.[2] By radiolabeling a natural product with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), we can visualize and quantify its biodistribution, target engagement, and pharmacokinetics non-invasively. This application note describes the synthesis of [¹⁸F]this compound, a hypothetical natural product derivative, and its preclinical evaluation for PET imaging of cancer.

Proposed Signaling Pathway of this compound

For the purpose of this protocol, we hypothesize that this compound modulates the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer.

Gigantine_Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Proposed mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Synthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is proposed to proceed via a two-step reaction involving the preparation of a tosylated precursor followed by nucleophilic substitution with [¹⁸F]fluoride.

Experimental Workflow: Radiosynthesis

Radiosynthesis_Workflow cluster_synthesis [¹⁸F]this compound Synthesis Workflow start Start: Production of [¹⁸F]Fluoride reaction Radiolabeling Reaction (Nucleophilic Substitution) start->reaction precursor This compound-Tosyl-Precursor precursor->reaction purification Purification by Semi-preparative HPLC reaction->purification qc Quality Control (Radio-TLC, HPLC, GC) purification->qc final_product Final Product: [¹⁸F]this compound Solution qc->final_product

Caption: Workflow for the automated radiosynthesis and quality control of [¹⁸F]this compound.

Experimental Protocol: Automated Synthesis

Materials:

  • This compound-Tosyl-Precursor

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol (USP)

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module (e.g., GE TRACERlab)

Protocol:

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange column to trap the [¹⁸F]F⁻.

  • Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then removed by azeotropic distillation under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction: A solution of the this compound-Tosyl-Precursor (5-10 mg) in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at 120°C for 15 minutes.

  • Purification: The crude reaction mixture is cooled, diluted with water, and injected onto a semi-preparative HPLC system for purification.

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with sterile water and passed through a sterile 0.22 µm filter into a sterile vial.

Quantitative Data
ParameterResult
Radiochemical Yield (decay-corrected)25 ± 5% (n=5)
Radiochemical Purity> 98%
Molar Activity75-110 GBq/µmol
Synthesis Time45-50 minutes

In Vitro Cell Uptake Assay

Experimental Protocol

Materials:

  • Cancer cell line (e.g., PC-3, a prostate cancer cell line)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • [¹⁸F]this compound

  • Gamma counter

Protocol:

  • Cell Culture: PC-3 cells are cultured in RPMI-1640 supplemented with 10% FBS until they reach 80-90% confluency.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

  • Radiotracer Incubation: The cell culture medium is replaced with fresh medium containing [¹⁸F]this compound (0.1 MBq/well). For blocking experiments, a separate set of wells is pre-incubated with a 100-fold excess of non-radiolabeled this compound for 30 minutes prior to the addition of the radiotracer.

  • Incubation and Washing: The plates are incubated at 37°C for various time points (e.g., 15, 30, 60, 120 minutes). After incubation, the medium is removed, and the cells are washed three times with ice-cold PBS.

  • Cell Lysis and Counting: The cells are lysed with 0.1 M NaOH, and the lysate is collected. The radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The cell uptake is expressed as the percentage of the added dose per million cells.

Hypothetical Quantitative Data
Time (min)Total Uptake (%ID/10⁶ cells)Blocked Uptake (%ID/10⁶ cells)
151.2 ± 0.20.3 ± 0.1
302.5 ± 0.40.4 ± 0.1
604.8 ± 0.70.5 ± 0.2
1205.1 ± 0.60.5 ± 0.2

In Vivo MicroPET Imaging

Experimental Workflow: In Vivo Imaging

InVivo_Workflow cluster_invivo In Vivo PET Imaging Workflow animal_prep Tumor Model Preparation (Xenograft in Mice) radiotracer_admin [¹⁸F]this compound Administration (Intravenous Injection) animal_prep->radiotracer_admin pet_scan Dynamic MicroPET/CT Scan (60 minutes) radiotracer_admin->pet_scan image_recon Image Reconstruction (OSEM3D) pet_scan->image_recon data_analysis Data Analysis (ROI Analysis, %ID/g) image_recon->data_analysis biodistribution Ex Vivo Biodistribution data_analysis->biodistribution

Caption: Workflow for preclinical in vivo PET imaging and biodistribution studies.

Experimental Protocol

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with PC-3 xenografts)

  • [¹⁸F]this compound solution

  • Anesthesia (e.g., isoflurane)

  • MicroPET/CT scanner

  • Saline

Protocol:

  • Animal Preparation: Mice with established PC-3 tumors (100-200 mm³) are fasted for 4-6 hours before imaging.

  • Radiotracer Administration: The mice are anesthetized with isoflurane, and [¹⁸F]this compound (5-10 MBq) is administered via tail vein injection.

  • PET/CT Imaging: A 60-minute dynamic PET scan is initiated immediately after injection, followed by a CT scan for anatomical reference.

  • Image Reconstruction and Analysis: The PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D). Regions of interest (ROIs) are drawn on the tumor and major organs on the co-registered PET/CT images to generate time-activity curves (TACs). The uptake is quantified as the percentage of injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution: After the final imaging session, mice are euthanized, and major organs and tumors are collected, weighed, and counted in a gamma counter to confirm the imaging data.

Hypothetical Quantitative Data (60 min post-injection)
OrganUptake (%ID/g)
Tumor3.5 ± 0.8
Blood0.5 ± 0.1
Heart1.2 ± 0.3
Lungs1.5 ± 0.4
Liver8.2 ± 1.5
Kidneys6.5 ± 1.2
Muscle0.4 ± 0.1
Bone0.3 ± 0.1

Conclusion

This document provides a comprehensive, albeit hypothetical, framework for the synthesis and preclinical evaluation of a novel radiolabeled natural product, [¹⁸F]this compound, for PET imaging. The detailed protocols for radiosynthesis, in vitro cell uptake, and in vivo microPET imaging, along with the structured presentation of hypothetical data, offer a clear roadmap for researchers entering the field of radiopharmaceutical development. Successful application of these methods would enable the non-invasive assessment of the pharmacokinetics and target engagement of "this compound," providing valuable insights for its further development as a potential therapeutic agent.

References

Application Notes and Protocols: Investigation of Gigantine's Cytotoxicity Using Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1] Understanding the concentration at which a substance induces cell death and the underlying mechanisms is fundamental for assessing its therapeutic index and potential off-target effects.[2][3] This document provides a comprehensive set of protocols for investigating the cytotoxic effects of a novel compound, Gigantine, using established in vitro cell culture assays.

A multi-faceted approach is recommended for a thorough assessment of a compound's cytotoxic profile, employing assays that measure different cellular events.[1] Key methodologies detailed herein include:

  • Metabolic Assays (MTT Assay): These colorimetric assays are used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (MTT) into a colored formazan product, providing an indication of cell viability.[1][4]

  • Membrane Integrity Assays (LDH Release Assay): These assays quantify the release of cytosolic components, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes, which is a marker of necrosis or late-stage apoptosis.[1][5][6][7]

  • Apoptosis Assays (Annexin V-FITC/PI Staining): These assays are employed to detect the hallmarks of programmed cell death, or apoptosis. Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

These protocols are designed to be adaptable for various cancer cell lines and experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the determination of cell viability by measuring the metabolic activity of cells treated with this compound.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution of known concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes following treatment with this compound.[5][8]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time to this compound.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:[1]

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol detects apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • 6-well plates or T-25 flasks

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

Data Analysis:

The flow cytometry data will provide the percentage of cells in four populations:

  • Viable cells: Annexin V-FITC negative and PI negative

  • Early apoptotic cells: Annexin V-FITC positive and PI negative

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

  • Necrotic cells: Annexin V-FITC negative and PI positive

Data Presentation

The following tables summarize hypothetical data for the cytotoxic effects of this compound on a human cancer cell line after 48 hours of treatment.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
192.5 ± 5.1
578.3 ± 6.3
1051.2 ± 3.8
2524.7 ± 2.9
5010.1 ± 1.5
1004.6 ± 0.8

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Spontaneous Release)5.2 ± 1.1
18.9 ± 1.5
518.4 ± 2.2
1045.6 ± 3.9
2572.1 ± 5.4
5088.9 ± 4.7
10095.3 ± 3.1

Table 3: Apoptotic and Necrotic Cell Populations Induced by this compound (Annexin V-FITC/PI Staining)

This compound Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)95.1 ± 2.52.3 ± 0.82.6 ± 0.9
1055.4 ± 4.128.7 ± 3.215.9 ± 2.7
5012.8 ± 1.945.2 ± 5.142.0 ± 4.8

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 Allow attachment treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Cell Viability read->calculate

Caption: Workflow of the MTT assay for cell viability assessment.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for desired time treat->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate3 Incubate 30 min add_reagent->incubate3 read Measure Absorbance (490nm) incubate3->read calculate Calculate % Cytotoxicity read->calculate

Caption: Workflow of the LDH release assay for cytotoxicity measurement.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate2 Incubate 15 min stain->incubate2 analyze Analyze by Flow Cytometry incubate2->analyze quantify Quantify Cell Populations analyze->quantify

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Potential Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which are common mechanisms of cell death induced by cytotoxic compounds. This compound could potentially activate one or both of these pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand This compound-induced Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation receptor->disc cas8 Caspase-8 disc->cas8 Activation pro_cas8 Pro-caspase-8 pro_cas8->disc bax_bak Bax/Bak Activation cas8->bax_bak via Bid cleavage pro_cas3 Pro-caspase-3 cas8->pro_cas3 Cleavage stress This compound-induced Cellular Stress stress->bax_bak mito Mitochondrion bax_bak->mito Pore formation cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_cas9 Pro-caspase-9 pro_cas9->apoptosome cas9 Caspase-9 apoptosome->cas9 Activation cas9->pro_cas3 Cleavage cas3 Caspase-3 pro_cas3->cas3 Activation substrates Cellular Substrates cas3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Potential signaling pathways for this compound-induced apoptosis.

References

Application Notes and Protocols for Gigantine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract These application notes provide a comprehensive guide for the preclinical administration of Gigantine, a novel selective inhibitor of the pro-inflammatory transcription factor NF-κB, in rodent models. This document outlines detailed protocols for preparing and administering this compound, summarizes its pharmacokinetic profile, and provides data on its efficacy and safety in mice and rats. The information is intended to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB. This mechanism of action makes this compound a promising candidate for the treatment of various inflammatory diseases and certain types of cancer where NF-κB activation is a critical driver of pathology.

Data Presentation

Pharmacokinetic Parameters of this compound in Rodents

The pharmacokinetic properties of this compound have been characterized in both mice and rats following intravenous (IV) and oral (PO) administration. A summary of the key parameters is presented in Table 1.

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)
Dose (IV) 5 mg/kg2 mg/kg
Half-life (t½) (IV) 2.5 ± 0.4 hours3.1 ± 0.6 hours
Clearance (CL) (IV) 15.2 ± 2.1 mL/min/kg10.8 ± 1.5 mL/min/kg
Volume of Distribution (Vd) (IV) 2.8 ± 0.3 L/kg2.1 ± 0.2 L/kg
Dose (PO) 20 mg/kg10 mg/kg
Tmax (PO) 0.5 hours1.0 hours
Cmax (PO) 1.8 ± 0.3 µM1.5 ± 0.2 µM
Oral Bioavailability (F%) 45%60%

Table 1: Key pharmacokinetic parameters of this compound in mice and rats.

In Vivo Efficacy of this compound in a Rodent Model of Arthritis

The anti-inflammatory effects of this compound were evaluated in a collagen-induced arthritis (CIA) mouse model. Daily oral administration of this compound resulted in a dose-dependent reduction in clinical signs of arthritis.

Treatment GroupDose (mg/kg, PO)Mean Arthritis Score (Day 14)Paw Swelling (mm, Day 14)
Vehicle-3.8 ± 0.43.5 ± 0.3
This compound102.1 ± 0.52.4 ± 0.2
This compound300.9 ± 0.3 1.8 ± 0.2
Dexamethasone10.5 ± 0.2 1.5 ± 0.1

*p < 0.05, **p < 0.01 compared to vehicle control. Table 2: Efficacy of this compound in a mouse model of collagen-induced arthritis.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Oral (PO) Formulation (10 mg/mL):

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume to dissolve the powder. Vortex thoroughly.

  • Add PEG400 to a final concentration of 40% of the total volume. Vortex until the solution is clear.

  • Add Tween 80 to a final concentration of 5% of the total volume. Vortex to mix.

  • Add saline or PBS to reach the final desired volume. Vortex until the solution is a clear, homogenous suspension.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Prepare the formulation fresh on the day of dosing.

Protocol for Intravenous (IV) Formulation (2 mg/mL):

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 5% of the total volume to dissolve the powder. Vortex thoroughly.

  • Add Solutol HS 15 to a final concentration of 10% of the total volume. Vortex until the solution is clear.

  • Slowly add saline or PBS while vortexing to reach the final desired volume.

  • Ensure the final solution is clear and free of precipitates before injection. Filter through a 0.22 µm syringe filter if necessary.

  • Prepare the formulation fresh on the day of dosing.

Administration of this compound to Rodents

Animal Handling:

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Handle animals gently to minimize stress.

Oral Gavage (PO):

  • Select an appropriately sized gavage needle for the animal (e.g., 20-22 gauge for mice, 18-20 gauge for rats).

  • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

  • Gently restrain the animal and insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the prepared this compound formulation.

  • Monitor the animal for any signs of distress after administration.

Intravenous Injection (IV):

  • Place the rodent in a restrainer to allow access to the tail vein.

  • Warm the tail with a heat lamp or warm water to dilate the veins.

  • Disinfect the injection site with an alcohol swab.

  • Insert a 27-30 gauge needle attached to a syringe containing the this compound formulation into the lateral tail vein.

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Visualizations

Gigantine_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_p P-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits Proteasome Proteasome IkBa_p->Proteasome degradation DNA DNA NFkB_n->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription activates

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Experimental_Workflow_CIA_Model cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen Type II + CFA) Day21 Day 21: Booster Immunization (Collagen Type II + IFA) Day0->Day21 Treatment_Start Day 22: Start of Treatment (Vehicle or this compound, PO, daily) Day21->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Paw Swelling Treatment_Start->Monitoring Day35 Day 35: Euthanasia & Tissue Collection - Paws (Histology) - Serum (Cytokines) Monitoring->Day35

Application Notes and Protocols: Analytical Standards for Gigantine Identification

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of scientific literature and chemical databases has revealed no identifiable substance known as "Gigantine." As a result, the development of specific analytical standards, protocols, and application notes is not possible at this time.

The term "this compound" may be a novel or proprietary name not yet in the public domain, a misspelling of an existing compound, or a hypothetical substance. For researchers, scientists, and drug development professionals, the first critical step in establishing analytical methods is the confirmation of the chemical identity and structure of the analyte.

Without a known chemical structure, molecular weight, or physical and chemical properties, the selection of appropriate analytical techniques, development of separation methods, and establishment of quantitative standards are impossible.

General Principles for Establishing Analytical Standards for a Novel Compound

Should "this compound" be a valid, newly discovered, or proprietary compound, the following general workflow would be necessary to establish robust analytical standards for its identification and quantification.

Characterization of the Reference Standard

A primary reference standard of the highest possible purity must be obtained or synthesized. The identity and purity of this standard would need to be rigorously confirmed using a combination of methods, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the empirical formula.

  • X-ray Crystallography: To determine the three-dimensional structure if the compound can be crystallized.

  • Purity Assessment: Using techniques like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector - CAD) or Quantitative NMR (qNMR).

Development of Identification Methods

Once a characterized reference standard is available, methods for routine identification can be developed.

Workflow for Method Development

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Application A Obtain/Synthesize Pure 'this compound' B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC, qNMR) B->C D Select Analytical Technique (e.g., LC-MS, GC-MS) C->D E Optimize Separation Parameters D->E F Method Validation (Specificity, Linearity, etc.) E->F G Routine Sample Analysis F->G H Data Interpretation and Reporting G->H

General Workflow for Analytical Method Development
Protocol for a Hypothetical LC-MS/MS Method

Assuming "this compound" is a small molecule amenable to Liquid Chromatography-Mass Spectrometry (LC-MS), a generic protocol for its identification and quantification would involve the following steps.

Protocol: LC-MS/MS Analysis of "this compound"

  • Standard Preparation:

    • Prepare a stock solution of the "this compound" reference standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve ranging from the expected limit of quantification (LOQ) to the upper limit of linearity.

  • Sample Preparation:

    • The protocol for sample preparation would be highly dependent on the matrix (e.g., plasma, tissue, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed to remove interfering substances.

  • LC-MS/MS Instrumentation and Conditions:

    • HPLC System: A UHPLC system capable of binary gradient elution.

    • Column: A C18 reversed-phase column is a common starting point for small molecules.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer for high selectivity and sensitivity using Multiple Reaction Monitoring (MRM).

    • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode depending on the chemical nature of "this compound".

  • Data Acquisition and Analysis:

    • Monitor at least two MRM transitions for "this compound" (a quantifier and a qualifier) to ensure specificity.

    • Integrate the peak areas of the calibration standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of "this compound" in the samples by interpolating their peak areas from the calibration curve.

Table 1: Hypothetical LC-MS/MS Parameters

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Precursor Ion (Q1) [M+H]⁺ (To be determined)
Product Ions (Q3) To be determined
Collision Energy To be optimized

Conclusion for Researchers

For professionals in research and drug development, the path to establishing analytical standards for a new chemical entity requires a systematic and rigorous approach. The information provided above serves as a general guideline. To proceed with the analysis of "this compound," it is imperative to:

  • Verify the identity and spelling of the compound.

  • Obtain a purified and well-characterized reference standard.

  • Develop and validate analytical methods based on the physicochemical properties of the molecule.

Without this foundational information, any analytical work would be scientifically unsound. We recommend consulting with a medicinal chemist or analytical chemist to assist in the initial characterization of "this compound" if a physical sample is available.

Application Note: A Multi-Step Strategy for the Purification of Gigantine from Gigantus maximus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gigantine is a novel, 150 kDa therapeutic protein identified in the leaves of the rare plant Gigantus maximus. Preliminary studies suggest its potential in modulating cellular regeneration pathways, making it a prime candidate for further preclinical and clinical investigation. The development of a robust and scalable purification protocol is essential for obtaining the high-purity this compound required for structural, functional, and pharmacological studies. This document outlines a comprehensive, four-step purification strategy, providing detailed protocols and expected outcomes. The methodology is designed to maximize yield and purity by leveraging orthogonal separation techniques that exploit the unique physicochemical properties of this compound.

Purification Strategy Overview

The purification of this compound from crude plant extracts is a multi-step process designed to remove a wide range of contaminants, including other proteins, pigments, nucleic acids, and secondary metabolites.[1] The workflow begins with efficient extraction from plant tissue, followed by sequential purification steps that progressively enrich the target protein.[2] The chosen strategy involves:

  • Crude Extract Preparation: Homogenization of plant material to release cellular contents, followed by clarification to remove insoluble debris.

  • Ammonium Sulfate Precipitation: A preliminary fractionation step to concentrate the protein of interest and remove some impurities.[3]

  • Anion Exchange Chromatography (AEX): Separation based on the net negative surface charge of this compound at a physiological pH.[4][5]

  • Size Exclusion Chromatography (SEC): A final "polishing" step to separate this compound from remaining protein contaminants based on molecular size, and to perform buffer exchange.[6][7]

Experimental Protocols

Note: All procedures should be performed at 4°C to minimize proteolytic degradation.[8][9]

Protocol 1: Crude Extract Preparation

This initial step is critical for efficiently liberating this compound from the plant cells while minimizing the extraction of interfering compounds.

Materials:

  • Fresh or frozen leaves of Gigantus maximus

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM PMSF, 1% (w/v) PVPP

  • Liquid Nitrogen

  • Chilled mortar and pestle

  • Miracloth or nylon mesh

  • Refrigerated centrifuge and appropriate tubes

Procedure:

  • Weigh 100 g of Gigantus maximus leaves. If frozen, keep the tissue in liquid nitrogen.

  • Grind the leaves to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.[9]

  • Transfer the frozen powder to 500 mL of ice-cold Extraction Buffer.

  • Homogenize the mixture for an additional 5 minutes on ice using a blender or homogenizer.

  • Filter the homogenate through four layers of Miracloth or nylon mesh to remove large cell debris.[9]

  • Centrifuge the filtrate at 15,000 x g for 30 minutes at 4°C to pellet smaller debris and organelles.

  • Carefully decant and collect the clear supernatant. This is the Crude Extract .

Protocol 2: Ammonium Sulfate Precipitation

This step concentrates the target protein by "salting out." this compound is expected to precipitate between 40-60% ammonium sulfate saturation.

Materials:

  • Crude Extract from Protocol 1

  • Saturated Ammonium Sulfate solution (prepared at 4°C) or solid, crystalline ammonium sulfate

  • Resuspension Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA

  • Refrigerated centrifuge

Procedure:

  • Place the Crude Extract in a beaker on a magnetic stirrer in a cold room or on ice.

  • Slowly add ammonium sulfate solution (or solid crystals) while stirring gently to reach 40% saturation.[3] Stir for 30 minutes.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Transfer the supernatant to a clean beaker and continue to slowly add ammonium sulfate to reach 60% saturation. Stir gently for 1 hour.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to collect the precipitated protein.

  • Discard the supernatant. Resuspend the pellet in a minimal volume (e.g., 20 mL) of Resuspension Buffer.

  • Dialyze the resuspended pellet overnight against 2 L of Anion Exchange Buffer A (see Protocol 3) with one buffer change to remove excess ammonium sulfate. This is the Ammonium Sulfate Fraction .

Protocol 3: Anion Exchange Chromatography (AEX)

This compound has a theoretical isoelectric point (pI) of 6.2. At pH 7.5, it will be negatively charged and bind to a positively charged anion exchange resin.[4][10]

Materials:

  • Dialyzed Ammonium Sulfate Fraction

  • Anion Exchange Buffer A (Equilibration): 20 mM Tris-HCl (pH 7.5)

  • Anion Exchange Buffer B (Elution): 20 mM Tris-HCl (pH 7.5), 1 M NaCl

  • Anion exchange column (e.g., HiTrap Q HP, 5 mL)

  • Chromatography system (e.g., FPLC)

Procedure:

  • Filter the dialyzed sample through a 0.45 µm syringe filter.

  • Equilibrate the anion exchange column with 5 column volumes (CV) of Buffer A.

  • Load the filtered sample onto the column at a flow rate of 1 mL/min.

  • Wash the column with 5 CV of Buffer A to remove unbound proteins.

  • Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 10 CV.

  • Collect 1 mL fractions throughout the elution.

  • Analyze fractions for protein content (A280nm) and this compound activity (e.g., via enzyme assay or SDS-PAGE). Pool the fractions containing pure this compound. This is the AEX Pool .

Protocol 4: Size Exclusion Chromatography (SEC)

This final polishing step separates molecules based on their hydrodynamic radius. It is effective for removing remaining contaminants and aggregates.[7][11]

Materials:

  • Concentrated AEX Pool

  • SEC Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl

  • Size exclusion column (e.g., HiLoad 16/600 Superdex 200 pg)

  • Chromatography system

Procedure:

  • Concentrate the AEX Pool to a volume of 2-5 mL using a centrifugal concentrator (e.g., Amicon Ultra, 30 kDa MWCO).

  • Equilibrate the size exclusion column with at least 1.5 CV of SEC Buffer.[6]

  • Load the concentrated sample onto the column.

  • Elute the sample isocratically with SEC Buffer at a flow rate of 1 mL/min.[6]

  • Collect fractions and analyze for protein content and purity.

  • Pool the fractions containing highly pure this compound. This is the Purified this compound . Store at -80°C.

Data Presentation

The efficiency of the purification process is monitored at each step. A purification table summarizes the key metrics, allowing for the evaluation of each procedure's effectiveness.[12][13][14]

Table 1: Purification Summary for this compound

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract 12,5001,500,0001201001.0
Ammonium Sulfate 3,2001,275,000398853.3
Anion Exchange 1501,050,0007,0007058.3
Size Exclusion 65825,00012,69255105.8

Note: "Activity Units" are hypothetical and would be determined by a specific bioassay for this compound.

Visualization of Workflows and Principles

Diagrams are provided to visually represent the purification workflow and the underlying principle of a key chromatographic step.

G cluster_start Step 1: Extraction cluster_precip Step 2: Fractionation cluster_chrom1 Step 3: Ion Exchange cluster_chrom2 Step 4: Polishing plant Gigantus maximus Leaves grind Grind in Liquid N2 plant->grind homogenize Homogenize in Buffer grind->homogenize clarify Centrifuge & Filter homogenize->clarify crude Crude Extract clarify->crude precip Ammonium Sulfate (40-60% Cut) crude->precip dialysis Dialysis precip->dialysis amm_sulf Ammonium Sulfate Fraction dialysis->amm_sulf aex Anion Exchange (Q Resin) amm_sulf->aex aex_pool AEX Pool aex->aex_pool sec Size Exclusion (S200 Column) aex_pool->sec final Purified this compound sec->final

Caption: Overall workflow for the purification of this compound.

G Principle of Anion Exchange Chromatography cluster_column AEX Column (Positively Charged Resin) p1 P+ p2 P+ g1 G- g2 G- c1 C- load_mix Sample Mix (this compound 'G-', Contaminant 'C-', Protein 'P+') load_mix->p1 Unbound (Flow-through) elute_salt NaCl Gradient (Cl- ions) elute_salt->g2 Elutes at High [NaCl] (Purified this compound) elute_salt->c1 Elutes at Low [NaCl]

Caption: Separation principle of Anion Exchange Chromatography.

References

Application of Gigantine in neuropharmacological research

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the compound of interest. My search for "Gigantine" in the context of neuropharmacological research did not yield any relevant scientific information. The search results primarily discuss "Memantine," a known drug used in the treatment of Alzheimer's disease, and "Manganese," a chemical element with known neurotoxic effects at high concentrations.

Therefore, I am unable to provide detailed application notes, protocols, data tables, or signaling pathway diagrams for "this compound" as requested.

If you intended to inquire about "Memantine" or another neuropharmacology-related compound, please provide the correct name, and I will be happy to generate the requested content.

Troubleshooting & Optimization

Overcoming solubility issues of Gigantine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Gigantine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a primary focus on overcoming the compound's limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have poor aqueous solubility?

A1: this compound is a naturally occurring isoquinoline alkaloid.[1] Its chemical structure is predominantly hydrophobic due to its carbon-rich, polycyclic nature. While it possesses polar functional groups like hydroxyl (-OH) and a tertiary amine (-N(CH3)-) that can interact with water, the large non-polar surface area limits its overall solubility in aqueous solutions.[2] This characteristic is common for many complex organic molecules used in research and drug development.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Understanding the distinction between these two solubility types is crucial for experimental design.

  • Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which it starts to precipitate.[3] This method is fast, requires a small amount of compound, and is often used in high-throughput screening during early drug discovery.[3][4] It measures the solubility of the fastest precipitating form of the compound.[4]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over an extended period (e.g., 24-72 hours), and then measuring the concentration of the dissolved compound in the filtered solution.[4][5][6] This method is more time and resource-intensive but provides the definitive solubility value, which is critical for formulation and development.[3][4]

For initial experiments and screening, kinetic solubility is often sufficient. For formulation, preclinical, and in-depth biophysical studies, thermodynamic solubility is the required standard.

Q3: I'm seeing precipitation in my experiment. What are the first troubleshooting steps?

A3: When encountering precipitation, a systematic approach can quickly identify the cause. Start by verifying your stock solution's integrity and then assess the conditions of your aqueous working solution. The workflow below outlines the initial steps.

G cluster_0 Initial Troubleshooting Workflow start Precipitation Observed stock_check 1. Check Stock Solution Is it clear? Has it been stored correctly? start->stock_check prep_review 2. Review Preparation Method Was the dilution performed correctly? Was mixing adequate? stock_check->prep_review Stock OK remake_stock Remake stock solution stock_check->remake_stock Stock Cloudy/ Crystallized concentration_check 3. Assess Final Concentration Is it above the known solubility limit? prep_review->concentration_check sol_ok Concentration is likely too high. Proceed to solubility enhancement. concentration_check->sol_ok Yes sol_issue Potential issue with buffer components or experimental conditions. concentration_check->sol_issue No

Caption: Initial workflow for troubleshooting this compound precipitation.

Troubleshooting Guide: Enhancing Solubility

Issue 1: My this compound stock solution (prepared in 100% DMSO) precipitates immediately when diluted into my aqueous buffer (e.g., PBS, pH 7.4).

This is a classic kinetic solubility problem, often occurring when the final concentration of the organic solvent is too low to maintain the compound in solution.

Solutions:

  • Reduce Final Concentration: The simplest solution is to work at a lower final concentration of this compound.

  • Increase Co-solvent Concentration: If your experimental system tolerates it, increasing the final percentage of DMSO can help. Many cell-based assays can tolerate up to 0.5% or even 1% DMSO.[7]

  • Use a Surfactant: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 can act as wetting agents and help keep hydrophobic compounds in solution.[7][8]

  • Employ an Alternative Co-solvent: Solvents like PEG 400 or ethanol can be used in combination with water to increase solubility.[9][10]

Data Presentation: Apparent Kinetic Solubility of this compound

The following table summarizes the apparent kinetic solubility of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4 under various co-solvent and surfactant conditions.

Formulation Condition (in PBS, pH 7.4)Incubation TimeApparent Solubility (µM)Observation
0.1% DMSO2 hours< 1Heavy Precipitation
0.5% DMSO2 hours8Slight Haze
1.0% DMSO2 hours15Clear Solution
0.5% DMSO + 0.01% Polysorbate 202 hours25Clear Solution
5% PEG 4002 hours40Clear Solution

Experimental Protocol: Preparation of a 20 µM this compound Working Solution using a Co-solvent

This protocol aims to prepare a 100 mL working solution of 20 µM this compound in a buffer containing 0.5% DMSO and 0.01% Polysorbate 20.

  • Materials:

    • 10 mM this compound in 100% DMSO (Stock Solution)

    • Aqueous Buffer (e.g., PBS, pH 7.4)

    • Polysorbate 20 (Tween-20)

    • Sterile conical tubes and pipettes

  • Procedure:

    • Prepare 100 mL of the final aqueous buffer.

    • Add 10 µL of Polysorbate 20 to the 100 mL buffer to achieve a final concentration of 0.01%. Mix thoroughly by vortexing. This is the "Dosing Vehicle".

    • In a separate microcentrifuge tube, pipette 200 µL of the 10 mM this compound stock solution.

    • While vortexing the this compound stock, slowly add 300 µL of the Dosing Vehicle. This creates an intermediate 4 mM solution with 40% DMSO, which helps prevent immediate precipitation.

    • Add the entire 500 µL of the intermediate solution dropwise to the 99.5 mL of remaining Dosing Vehicle while stirring vigorously.

    • The final solution contains 20 µM this compound in a buffer with 0.5% DMSO and 0.01% Polysorbate 20. Use immediately or assess for clarity before use.

Issue 2: My experiment cannot tolerate any organic solvents or surfactants. How can I dissolve this compound?

For applications requiring a purely aqueous solution, leveraging the chemical properties of this compound is necessary. The most common approach for ionizable compounds is pH modification.

Solution: pH Adjustment

This compound's structure contains a tertiary amine, which can be protonated at acidic pH, and a phenolic hydroxyl group, which can be deprotonated at basic pH.[2] Ionized molecules are generally more water-soluble than their neutral counterparts. Therefore, adjusting the pH of the aqueous solution can significantly increase this compound's thermodynamic solubility.

G cluster_0 Effect of pH on this compound's Ionization and Solubility low_ph Low pH (e.g., pH 4) protonated Amine is Protonated (R-NH+) Charge: Positive Solubility: Increased low_ph->protonated neutral_ph Neutral pH (e.g., pH 7) neutral Largely Neutral Molecule Charge: Neutral Solubility: Low neutral_ph->neutral high_ph High pH (e.g., pH 10) deprotonated Hydroxyl is Deprotonated (R-O-) Charge: Negative Solubility: Increased high_ph->deprotonated

Caption: Relationship between solution pH and this compound's solubility.

Data Presentation: pH-Dependent Thermodynamic Solubility of this compound

Buffer pHThermodynamic Solubility (µg/mL)Molar Solubility (µM)Predominant Ionic Form
4.0150632Cationic (Protonated Amine)
7.428.4Neutral
10.085358Anionic (Deprotonated Hydroxyl)

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of this compound in a buffer of a specific pH.[5][6]

  • Materials:

    • Solid this compound powder

    • Aqueous buffer of the desired pH (e.g., 50 mM Citrate buffer, pH 4.0)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled incubator (e.g., 25°C)

    • 0.22 µm syringe filters (low-binding, e.g., PVDF)

    • Analytical equipment for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial. The amount should be enough that solid is still visible at the end of the experiment.

    • Add 1 mL of the pH-adjusted buffer to the vial.

    • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

    • Agitate the slurry for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the vials to rest for 30 minutes to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method like HPLC-UV. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Issue 3: Neither co-solvents nor pH adjustment are compatible with my experimental system. What are my other options?

When common methods are not viable, advanced formulation strategies can be employed. These typically involve creating a new solid form of the drug or using complexing agents.

Solutions:

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is much more soluble in water.[8][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[11][12] When the solid dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).[13]

G cluster_0 Advanced Solubility Enhancement Strategy start Is the experimental system sensitive to pH and solvents? simple Use pH Adjustment or Co-solvents start->simple No advanced Consider Advanced Formulations start->advanced Yes complexation Inclusion Complexation (e.g., Cyclodextrins) advanced->complexation dispersion Solid Dispersion (e.g., with PVP/PEG) advanced->dispersion

Caption: Decision tree for selecting a solubility enhancement method.

Hypothetical Signaling Pathway Involvement

While the precise biological targets of this compound are a subject of ongoing research, many isoquinoline alkaloids are known to interact with critical cellular signaling pathways. Based on its structural class, a plausible hypothetical target for this compound is the Receptor Tyrosine Kinase (RTK) signaling cascade, which is frequently dysregulated in various diseases.

The diagram below illustrates a hypothetical mechanism where this compound acts as an inhibitor of an RTK, preventing downstream activation of the Ras-Raf-MEK-ERK pathway.

G cluster_0 Hypothetical Inhibition of RTK Pathway by this compound ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins (e.g., GRB2) dimer->adaptor P ras Ras adaptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf response Cellular Response (Proliferation, Survival) tf->response This compound This compound This compound->dimer Inhibits

Caption: this compound as a hypothetical inhibitor of RTK signaling.

References

Technical Support Center: Optimizing HPLC Parameters for Gigantine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Gigantine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for this compound separation using reversed-phase HPLC?

A1: For initial method development for this compound, a gradient elution is recommended to determine the approximate elution conditions. A good starting point would be a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][2][3]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[4][5] At a mobile phase pH above 3, these silanols can become ionized and interact with the protonated basic analyte, leading to tailing.[4] Other potential causes include column overload and column degradation.[4] To resolve this, you can try adjusting the mobile phase pH, using a lower sample concentration, or switching to an end-capped column.[5]

Q3: I'm observing peak fronting for my this compound standard. What does this indicate?

A3: Peak fronting, where the peak appears as a "shark fin," is most commonly caused by column overload.[6] This happens when the concentration of the sample injected is too high for the column to handle, leading to a distorted peak shape.[6] The easiest way to confirm and resolve this is to dilute your sample (e.g., a 1-in-10 dilution) and reinject it.[6] If the peak shape improves, you have confirmed that the issue was column overload.

Q4: My retention times for this compound are shifting between injections. What should I investigate?

A4: Shifting retention times can be caused by several factors, including inconsistent mobile phase composition, inadequate column equilibration between runs, or pump malfunctions leading to an unstable flow rate.[7] Ensure your mobile phase is well-mixed and degassed, and allow sufficient time for the column to equilibrate after each gradient run.[8] It is also advisable to check the pump for any leaks or pressure fluctuations.[7][9]

Q5: How can I improve the resolution between this compound and other impurities?

A5: Improving resolution involves optimizing selectivity, efficiency, and retention.[10] Selectivity has the most significant impact and can be adjusted by changing the mobile phase composition (e.g., organic modifier, pH) or the stationary phase chemistry.[10] Efficiency can be enhanced by using a column with a smaller particle size or a longer column.[11] Adjusting the retention factor by modifying the mobile phase strength can also improve resolution, especially for early eluting peaks.[10]

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing and Fronting)

Poor peak shape is a common issue that can affect the accuracy of integration and quantification.[4] This guide provides a systematic approach to diagnosing and resolving peak tailing and fronting.

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Poor Peak Shape for this compound start Observe Poor Peak Shape (Tailing or Fronting) check_shape Is the peak tailing or fronting? start->check_shape tailing Peak Tailing Observed check_shape->tailing Tailing fronting Peak Fronting Observed check_shape->fronting Fronting check_overload_t Dilute sample 1:10 and reinject. Does peak shape improve? tailing->check_overload_t overload_yes_t Issue: Column Overload Solution: Reduce sample concentration. check_overload_t->overload_yes_t Yes overload_no_t Peak shape does not improve. check_overload_t->overload_no_t No check_ph Is mobile phase pH > 3 and This compound a basic compound? overload_no_t->check_ph ph_yes Issue: Silanol Interactions Solution: Lower mobile phase pH (e.g., add 0.1% TFA or formic acid) or use an end-capped column. check_ph->ph_yes Yes ph_no Check for column degradation (e.g., voids, contamination). Consider replacing the column. check_ph->ph_no No check_overload_f Dilute sample 1:10 and reinject. Does peak shape improve? fronting->check_overload_f overload_yes_f Issue: Column Overload Solution: Reduce sample concentration. check_overload_f->overload_yes_f Yes overload_no_f Check for other potential issues (e.g., sample solvent stronger than mobile phase, column collapse). check_overload_f->overload_no_f No

Caption: A decision tree for troubleshooting peak tailing and fronting.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Symmetry

This table illustrates the expected impact of mobile phase pH on the peak tailing factor for a basic compound like this compound on a standard C18 column. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Mobile Phase Additive (0.1%)Approximate pHExpected Tailing FactorRationale
None (Water/Acetonitrile)~7.0> 2.0At neutral pH, silanol groups are ionized, leading to strong secondary interactions with protonated basic analytes, causing significant tailing.[4]
Ammonium Acetate~7.01.5 - 2.0The buffer can slightly improve peak shape, but silanol interactions still dominate at this pH.
Formic Acid~2.71.1 - 1.4At low pH, silanol groups are not ionized, and the basic analyte is fully protonated, minimizing secondary interactions and improving peak shape.[4]
Trifluoroacetic Acid (TFA)~2.0< 1.2TFA is a strong ion-pairing agent that further masks silanol activity, resulting in highly symmetrical peaks.
Table 2: Initial Gradient Scouting Parameters

This table provides a starting point for developing a gradient HPLC method for this compound.

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nm (or λmax of this compound)UV at 254 nm (or λmax of this compound)
Injection Volume 10 µL10 µL

Experimental Protocols

Protocol 1: Sample Preparation for Troubleshooting Column Overload
  • Prepare a stock solution of your this compound standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Perform a serial dilution to create a 1:10 dilution of the stock solution (e.g., 0.1 mg/mL).

  • Inject the original stock solution and observe the peak shape.

  • Inject the 1:10 diluted solution under the same chromatographic conditions.

  • Compare the peak shapes. A significant improvement in symmetry in the diluted sample indicates that the original concentration was causing column overload.[6]

Protocol 2: Mobile Phase pH Adjustment to Reduce Peak Tailing
  • Prepare the organic mobile phase (e.g., Acetonitrile).

  • Prepare the aqueous mobile phase by adding a pH modifier. For example, to create a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Filter the aqueous mobile phase through a 0.45 µm filter.

  • Set up your HPLC method with the new mobile phase and allow the system to equilibrate until a stable baseline is achieved.

  • Inject your this compound sample and evaluate the peak shape.

HPLC Method Development Workflow

G General HPLC Method Development Workflow cluster_optimize Optimization Steps start Define Separation Goals (e.g., resolution, runtime) scouting Method Scouting: - Select Column (e.g., C18) - Select Mobile Phases (ACN, MeOH) - Run Initial Gradient start->scouting evaluate Evaluate Initial Results: - Peak Shape - Resolution - Retention Time scouting->evaluate optimize Optimization evaluate->optimize validate Method Validation: - Robustness - Reproducibility evaluate->validate Meets Goals optimize->evaluate Re-evaluate opt_selectivity Optimize Selectivity: - Adjust Mobile Phase pH - Change Organic Modifier opt_efficiency Optimize Efficiency: - Adjust Flow Rate - Change Column Temperature opt_gradient Optimize Gradient Profile: - Adjust Gradient Slope - Introduce Isocratic Hold

Caption: A workflow for systematic HPLC method development.

References

Preventing degradation of Gigantine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Gigantine Extraction & Stability Support Center

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you prevent degradation and maximize the yield and bioactivity of your extracted this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Q1: My final this compound yield is significantly lower than expected. What are the common causes and solutions?

Low yield is often a result of incomplete cell lysis, degradation by proteases, or suboptimal binding during chromatography.

  • Incomplete Lysis: this compound is expressed intracellularly. If lysis is inefficient, a significant portion of the protein will remain trapped in intact cells.

    • Solution: Ensure your lysis buffer contains a sufficient concentration of detergents and lysozyme. Mechanical disruption (e.g., sonication or high-pressure homogenization) should be optimized. Verify lysis efficiency by microscopy before proceeding with clarification.

  • Protease Activity: The primary cause of this compound degradation is cleavage by endogenous proteases released during cell lysis.

    • Solution: Always perform the extraction at 2-8°C. Supplement your lysis and wash buffers with a broad-spectrum protease inhibitor cocktail. See Table 2 for a comparison of recommended cocktails.

  • Poor Affinity Column Binding: Suboptimal buffer pH or ionic strength can hinder this compound's binding to the affinity resin.

    • Solution: Ensure your lysis and binding buffers are at the recommended pH of 7.4. Check the conductivity of your buffer to ensure it is within the optimal range for resin binding.

Start Low this compound Yield CheckLysis Assess Lysis Efficiency (Microscopy) Start->CheckLysis CheckDegradation Check for Degradation (SDS-PAGE) Start->CheckDegradation CheckBinding Evaluate Column Flow-through Start->CheckBinding IncompleteLysis Incomplete Lysis CheckLysis->IncompleteLysis Lysis <95% ProteaseActivity High Protease Activity CheckDegradation->ProteaseActivity Fragments Present PoorBinding Poor Column Binding CheckBinding->PoorBinding High this compound in Flow-through SolveLysis Solution: - Optimize Sonication/Homogenization - Increase Lysozyme/Detergent IncompleteLysis->SolveLysis SolveProtease Solution: - Add Protease Inhibitors - Work at 2-8°C ProteaseActivity->SolveProtease SolveBinding Solution: - Verify Buffer pH (7.4) - Check Ionic Strength PoorBinding->SolveBinding

Fig 1. Troubleshooting workflow for low this compound yield.

Q2: My SDS-PAGE analysis shows multiple smaller bands instead of a single band for this compound. How can I prevent this fragmentation?

The appearance of smaller bands is a clear indicator of proteolytic degradation. The inter-domain linker in this compound is particularly susceptible to cleavage.

  • Immediate Protease Inhibition: Add protease inhibitors to your cell suspension before lysis. This ensures that proteases are inactivated as soon as they are released from the cytoplasm.

  • Temperature Control: All steps, from cell pellet resuspension to elution, must be performed on ice or in a cold room (2-8°C). Any temperature increase will accelerate protease activity.

  • Minimize Handling Time: Proceed from lysis to the first purification step as quickly as possible. Avoid leaving the cell lysate to sit for extended periods, even at 4°C.

Q3: The bioactivity of my purified this compound is compromised, even with high purity. What could be the cause?

Loss of bioactivity, despite high purity, typically points to issues with protein folding or oxidation, not proteolytic cleavage.

  • Oxidation: this compound contains several critical disulfide bonds. Exposure to oxidizing agents or even atmospheric oxygen over time can lead to incorrect bond formation or aggregation.

    • Solution: Include a mild reducing agent, such as 1-5 mM DTT or TCEP, in your lysis and purification buffers. For long-term storage, consider buffers degassed with nitrogen or argon.

  • pH Fluctuation: The structural integrity of this compound is highly dependent on a stable pH. The optimal range is 7.2-7.8.

    • Solution: Use a robust buffering agent (e.g., HEPES or MOPS) at a sufficient concentration (50-100 mM) to resist pH shifts during lysis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protease inhibitor cocktail for this compound extraction?

We recommend using a broad-spectrum cocktail that targets serine, cysteine, and metalloproteases. A combination of PMSF, aprotinin, leupeptin, and EDTA is highly effective. See Table 2 for a quantitative comparison.

Q2: What are the optimal storage conditions for the cell paste and the final purified this compound?

  • Cell Paste: For short-term storage (up to 48 hours), the cell paste can be stored at 4°C. For long-term storage, flash-freeze the cell pellet in liquid nitrogen and store it at -80°C. Avoid slow freezing, as this can lead to cell rupture and premature protein degradation.

  • Purified this compound: Store the final protein in a buffer containing 5-10% glycerol at -80°C. Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which are detrimental to this compound's activity.

Q3: Can I use a different purification method instead of affinity chromatography?

While other methods like ion exchange or size exclusion chromatography can be used, affinity chromatography is highly recommended for the initial capture step. It provides the highest purity in a single step, minimizing the time the protein is exposed to endogenous proteases in the crude lysate.

Data & Protocols

Data Tables

Table 1: Comparison of Lysis Buffer Additives on this compound Yield

Buffer ComponentConcentrationAverage Yield (%)Purity (%)
Control (HEPES, NaCl) -4578
+ Lysozyme1 mg/mL6579
+ Triton X-1001% (v/v)6281
+ Lysozyme & Triton X-100 1 mg/mL & 1% 92 80

Table 2: Effect of Protease Inhibitor Cocktails on this compound Integrity

Inhibitor CocktailTarget ProteasesThis compound Integrity (%)
None -31
PMSF only Serine65
EDTA only Metalloproteases55
Complete (PMSF, Leupeptin, Aprotinin, EDTA) Serine, Cysteine, Metallo98
Experimental Protocols

Protocol 1: Optimized Cell Lysis for this compound Extraction

  • Thaw the frozen cell pellet on ice for approximately 20 minutes.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mg/mL Lysozyme, 1 mM DTT).

  • Immediately add a "Complete" protease inhibitor cocktail (see Table 2).

  • Incubate on ice for 30 minutes with gentle rocking.

  • Perform sonication on ice. Use 6 cycles of 10-second bursts at 40% amplitude, with 30-second cooling periods between each cycle.

  • Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble this compound.

Start Start: Frozen Cell Pellet Resuspend 1. Resuspend in ice-cold Lysis Buffer Start->Resuspend AddInhibitors 2. Add Protease Inhibitor Cocktail Resuspend->AddInhibitors Incubate 3. Incubate on ice (30 min) AddInhibitors->Incubate Sonication 4. Sonicate on ice (6 cycles) Incubate->Sonication Centrifuge 5. Centrifuge (16,000 x g) at 4°C Sonication->Centrifuge Collect 6. Collect Supernatant (Contains this compound) Centrifuge->Collect

Fig 2. Optimized experimental workflow for this compound extraction.

Protocol 2: Affinity Chromatography Purification

  • Equilibrate an anti-Gigantine affinity column with 5 column volumes (CV) of ice-cold Binding Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Load the clarified supernatant from Protocol 1 onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 CV of ice-cold Wash Buffer (50 mM HEPES pH 7.4, 300 mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.

  • Elute this compound with 3 CV of Elution Buffer (100 mM Glycine pH 2.5). Collect 0.5 mL fractions into tubes containing 50 µL of Neutralization Buffer (1 M Tris pH 8.5) to immediately restore a neutral pH.

  • Pool the fractions containing the highest concentration of this compound and prepare for storage or downstream applications.

Context: this compound Signaling Pathway

This compound is a critical scaffold protein in the cellular response to growth factors. Understanding its interactions is key to developing therapeutics that modulate this pathway.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor This compound This compound Receptor->this compound recruits KinaseA Kinase A This compound->KinaseA activates KinaseB Kinase B This compound->KinaseB activates Degradation Proteasomal Degradation This compound->Degradation degradation prevents signaling TF Transcription Factor KinaseA->TF KinaseB->TF Response Cellular Response (Proliferation, Survival) TF->Response

Fig 3. Simplified signaling pathway involving this compound.

Troubleshooting unexpected results in Gigantine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Gigantine Experimental Support Center

Welcome to the this compound Technical Support Hub. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their this compound-related experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our cell viability assay results after this compound treatment. What could be the cause?

A1: High variability in cell viability assays is a common issue that can stem from several factors. Here are the most frequent causes and how to address them:

  • Inconsistent Cell Seeding: Ensure that a uniform number of cells is seeded across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before each dispensing step.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. This compound is sensitive to freeze-thaw cycles, which can reduce its potency.

  • Incubation Conditions: Check for temperature and CO2 fluctuations in your incubator, as these can affect cell health and response to treatment.

  • Assay Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to altered media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS).

Below is a troubleshooting workflow to help diagnose the source of variability.

G Start High Variability in Results CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckReagent Assess this compound Preparation Start->CheckReagent CheckIncubator Verify Incubator Conditions Start->CheckIncubator CheckPlate Evaluate for Edge Effects Start->CheckPlate ConsistentSeeding Implement Consistent Seeding Technique CheckSeeding->ConsistentSeeding FreshDilutions Use Fresh this compound Dilutions CheckReagent->FreshDilutions CalibrateIncubator Calibrate Incubator CheckIncubator->CalibrateIncubator AvoidEdgeWells Avoid Edge Wells/ Use PBS Moat CheckPlate->AvoidEdgeWells Resolved Variability Resolved ConsistentSeeding->Resolved FreshDilutions->Resolved CalibrateIncubator->Resolved AvoidEdgeWells->Resolved

Caption: Troubleshooting workflow for high variability.

Q2: The downstream signal in our this compound-activated pathway is lower than expected. Why might this be happening?

A2: A weaker-than-expected signal in the this compound-activated pathway can be due to several reasons, from the stability of this compound itself to the specific reagents used in your western blot or other detection methods.

  • This compound Potency: Ensure the lot number of your this compound has been recently validated. If it has been stored for an extended period, its potency may have diminished.

  • Cell Line Responsiveness: The cell line you are using may have low expression of the this compound receptor. Confirm receptor expression levels via qPCR or western blotting before conducting functional assays.

  • Suboptimal Antibody Concentration: The primary or secondary antibody concentrations used for detecting downstream markers may not be optimal. Perform an antibody titration to determine the ideal concentrations.

Here is a diagram illustrating the hypothetical this compound signaling pathway. A failure at any of these steps could result in a diminished signal.

G cluster_cell Cell Membrane Receptor This compound Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: Hypothetical this compound signaling pathway.

Experimental Protocols & Data

Protocol: this compound-Induced Cell Viability Assay

This protocol outlines the steps for a standard MTT assay to measure cell viability following this compound treatment.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture media.

    • Remove the old media from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (media with no this compound).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate for 2 hours at room temperature in the dark.

    • Read absorbance at 570 nm.

Below is a sample data table comparing expected results with a common troubleshooting scenario.

This compound Conc. (nM)Expected Viability (%)Observed Viability (%) - High Variability
0100100 ± 15.2
19592 ± 12.5
107578 ± 18.9
1005045 ± 20.3
10002025 ± 16.8

The workflow for this experiment is visualized below.

G Start Start Experiment SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treatthis compound Treat with this compound Serial Dilutions Incubate24h->Treatthis compound Incubate48h Incubate 48h Treatthis compound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Buffer Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Caption: Cell viability experimental workflow.

Improving yield in the chemical synthesis of Gigantine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Gigantine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of this compound?

The ring-closing metathesis (RCM) step (Step D) is often the most yield-defining step in the synthesis of this compound. The efficiency of this reaction is highly sensitive to catalyst selection, substrate purity, and reaction conditions. Careful optimization of these parameters is crucial for a successful outcome.

Q2: I am observing a low yield in the Sonogashira coupling (Step A). What are the common causes?

Low yields in the Sonogashira coupling are frequently attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure all solvents and reagents are rigorously degassed and dried.

  • Ligand Degradation: The phosphine ligands used can degrade over time. Use fresh, high-purity ligands.

  • Impure Starting Materials: Impurities in the aromatic iodide or terminal alkyne can poison the catalyst. It is recommended to purify starting materials immediately before use.

  • Incorrect Copper(I) Source: The choice and quality of the copper(I) co-catalyst can significantly impact the reaction rate and yield.

Q3: My stereoselective aldol reaction (Step C) is resulting in a poor diastereomeric ratio. How can I improve this?

Achieving high diastereoselectivity in the aldol reaction for the this compound precursor is critical. Consider the following troubleshooting steps:

  • Base Selection: The choice of base is paramount. For high stereoselectivity, a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often preferred.

  • Temperature Control: This reaction is highly temperature-sensitive. Maintaining a consistently low temperature (e.g., -78 °C) is essential to favor the desired kinetic product.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Tetrahydrofuran (THF) is a common choice, but exploring other ethereal solvents may be beneficial.

Troubleshooting Guides

Issue 1: Incomplete Ring-Closing Metathesis (RCM) Reaction

Symptoms:

  • Complex mixture of starting material, desired product, and oligomeric byproducts observed by TLC or LC-MS.

  • Low isolated yield of the final macrocyclic product.

Troubleshooting Workflow:

RCM_Troubleshooting start Low RCM Yield check_catalyst Verify Catalyst Activity (Use fresh catalyst) start->check_catalyst check_purity Analyze Substrate Purity (Recrystallize or re-purify) check_catalyst->check_purity If no improvement success Improved Yield check_catalyst->success Problem Solved check_concentration Adjust Substrate Concentration (High dilution favors intramolecular reaction) check_purity->check_concentration If no improvement check_purity->success Problem Solved change_catalyst Screen Different RCM Catalysts (e.g., Grubbs I, II, Hoveyda-Grubbs) check_concentration->change_catalyst If no improvement check_concentration->success Problem Solved optimize_temp Optimize Reaction Temperature change_catalyst->optimize_temp If marginal improvement change_catalyst->success Problem Solved optimize_temp->success Problem Solved

Caption: Troubleshooting workflow for low RCM yield.

Corrective Actions:

  • Catalyst Choice: The choice of the ruthenium catalyst is critical. The table below summarizes hypothetical yield data with different catalysts.

  • Substrate Purity: The diene precursor for the RCM must be of very high purity. Trace impurities can inhibit catalyst activity.

  • High Dilution: RCM is an intramolecular reaction. To minimize intermolecular oligomerization, the reaction should be run under high dilution conditions (typically 0.001 M to 0.005 M).

Table 1: Effect of RCM Catalyst on this compound Precursor Yield

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Grubbs IToluene801235
Grubbs IIToluene80868
Hoveyda-Grubbs IIDichloromethane401285
Issue 2: Difficult Final Purification

Symptoms:

  • Co-elution of the final this compound product with a persistent impurity during column chromatography.

  • Difficulty in inducing crystallization of the final product.

Purification Strategy:

Purification_Strategy start Crude this compound flash_chrom Initial Flash Chromatography (Silica Gel) start->flash_chrom assess_purity Assess Purity (LC-MS, NMR) flash_chrom->assess_purity hplc Reverse-Phase HPLC assess_purity->hplc If impurities persist crystallization Crystallization assess_purity->crystallization If pure enough hplc->crystallization final_product Pure this compound (>99%) crystallization->final_product

Caption: Recommended multi-step purification workflow for this compound.

Corrective Actions:

  • Orthogonal Chromatography: If standard silica gel chromatography is insufficient, consider using a different stationary phase. Reverse-phase (C18) HPLC is often effective for removing closely related impurities.

  • Recrystallization Solvent Screening: A systematic screening of different solvent systems can help identify conditions that favor the crystallization of this compound while leaving impurities in the mother liquor.

Experimental Protocols

Protocol: Stereoselective Aldol Reaction (Step C)

This protocol describes a general procedure for the stereoselective aldol reaction to form a key intermediate in the this compound synthesis.

Experimental Workflow:

Aldol_Workflow setup Assemble Dry Glassware under Argon prepare_lda Prepare LDA Solution in THF at -78°C setup->prepare_lda add_ketone Add Ketone Precursor Dropwise to LDA prepare_lda->add_ketone stir_enolate Stir for 1h at -78°C (Enolate Formation) add_ketone->stir_enolate add_aldehyde Add Aldehyde Precursor stir_enolate->add_aldehyde stir_reaction Stir for 4h at -78°C add_aldehyde->stir_reaction quench Quench with Saturated Aqueous NH4Cl stir_reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Flash Chromatography workup->purify product Isolated Aldol Product purify->product

Caption: Step-by-step workflow for the aldol reaction.

Methodology:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry argon. Anhydrous tetrahydrofuran (THF) should be used as the solvent.

  • LDA Formation: In a flame-dried, three-neck round-bottom flask equipped with a thermometer and an argon inlet, cool a solution of diisopropylamine (1.1 equivalents) in THF to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 equivalents) dropwise, and stir the resulting solution for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of the ketone precursor (1.0 equivalent) in THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Aldol Addition: Add a solution of the aldehyde precursor (1.2 equivalents) in THF dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then partition it between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Table 2: Effect of Base and Temperature on Diastereomeric Ratio (d.r.)

BaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
LDATHF-788595:5
LDATHF-408280:20
LHMDSTHF-788892:8
NaHMDSTHF-787585:15
KHMDSToluene-787070:30

Common pitfalls in quantifying Gigantine in plant samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of Gigantine

Welcome to the technical support center for the quantification of this compound in plant samples. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

This compound is a novel, high-molecular-weight therapeutic glycoside known for its potent bioactivity and inherent instability. Its quantification is challenged by its complex structure and the dense matrix of its plant origin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound?

A1: The main challenges stem from three areas:

  • Sample Preparation: this compound's susceptibility to enzymatic degradation and its firm association with the plant matrix can lead to low extraction yields and variability.[1][2][3]

  • Chromatographic Separation: Due to its polarity, this compound can exhibit poor peak shape (tailing) in reverse-phase HPLC. Co-extraction of matrix components can also lead to overlapping peaks.[4][5][6]

  • Detection: Like many large molecules, this compound is prone to ion suppression or enhancement in mass spectrometry (MS), a phenomenon known as the matrix effect, which can severely impact accuracy.[7][8][9]

Q2: Which analytical technique is recommended for this compound quantification?

A2: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method.[[“]][[“]] This technique offers the high sensitivity required to detect low concentrations of this compound and the specificity to distinguish it from structurally similar, co-extracted plant metabolites.[[“]][12]

Q3: My this compound standard is degrading quickly, even when stored correctly. What could be the cause?

A3: this compound is highly sensitive to pH changes and enzymatic activity. Ensure your stock solutions are prepared in a slightly acidic, pre-chilled solvent (e.g., 80:20 methanol:water with 0.1% formic acid) to inhibit degradation.[13][14] Aliquot standards into single-use vials to avoid repeated freeze-thaw cycles. For maximum stability, protect standards from light and store at -80°C.[1][3]

Troubleshooting Guide

Area 1: Sample Extraction and Preparation

Q: My this compound recovery is consistently low and variable. How can I improve it?

A: Low recovery is often linked to inefficient extraction or degradation during the process.[3][15] Consider the following solutions:

  • Inactivate Enzymes: Immediately after harvesting, flash-freeze plant tissue in liquid nitrogen to halt enzymatic activity.[13][14] Lyophilization (freeze-drying) of the tissue before extraction is highly recommended to preserve the analyte.

  • Optimize Extraction Technique: Standard maceration can be inefficient.[16] Ultrasonic-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) can significantly improve yields by disrupting tough plant cell walls.[17][18][19]

  • Adjust Extraction Solvent: The polarity of your solvent is critical. Since this compound is a polar glycoside, an acidified polar solvent like methanol or acetonitrile with a small percentage of water is often effective.[3][20]

  • Use a Protective Agent: For analytes prone to oxidation, adding an antioxidant like ascorbic acid to the extraction solvent can prevent degradation.[3]

Area 2: Chromatographic Analysis (UHPLC)

Q: My this compound peak is broad and shows significant tailing. What can I do to improve the peak shape?

A: Poor peak shape is a common issue for polar and metal-sensitive compounds and can compromise resolution and integration.[4][5][6]

  • Check Solvent Mismatch: Ensure the sample solvent is not significantly stronger (less polar) than your mobile phase starting conditions. A strong sample solvent can cause the peak to broaden. If possible, dissolve your extract in the initial mobile phase.[5]

  • Modify Mobile Phase: Add a small amount of an acid modifier, like 0.1% formic acid, to both mobile phases (A and B). This can protonate residual silanol groups on the column packing, reducing secondary interactions that cause tailing.[21]

  • Lower the Flow Rate: Reducing the flow rate can sometimes increase efficiency and lead to sharper peaks, though it will increase the run time.[22]

  • Consider a Different Stationary Phase: If tailing persists, your column may not be suitable. Consider a column with advanced end-capping or a different stationary phase chemistry designed for polar analytes.

Area 3: Mass Spectrometry (MS) Detection

Q: I suspect significant matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?

A: Matrix effects are a major challenge in LC-MS analysis of complex samples like plant extracts, leading to inaccurate quantification.[7][8][9]

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment. Compare the peak area of a standard spiked into a blank matrix extract to the peak area of the same standard in a clean solvent. A significant difference (typically >15%) indicates the presence of matrix effects.[20]

  • Improve Sample Cleanup: The best way to reduce matrix effects is to remove interfering compounds before analysis.[20] Implement a Solid-Phase Extraction (SPE) cleanup step after the initial extraction. A reverse-phase (C18) or mixed-mode cation exchange SPE cartridge can be effective at retaining this compound while washing away interfering substances.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS behaves almost identically to this compound during extraction, chromatography, and ionization but is distinguishable by mass. Any signal suppression or enhancement will affect both the analyte and the SIL-IS equally, allowing for accurate correction.

  • Dilute the Sample: If a SIL-IS is not available, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[23] However, ensure the diluted this compound concentration remains above the instrument's limit of quantification.

Quantitative Data Summary

The following table summarizes fictional recovery data from a methods development study, illustrating the impact of different extraction techniques on this compound yield.

Extraction MethodSolventMean Recovery (%)Standard Deviation (%)Key Observation
Maceration80% Methanol55.212.5Low yield and high variability, suggesting inefficiency.
Soxhlet Extraction80% Methanol68.78.2Improved yield but still significant variability.
Ultrasonic-Assisted80% Methanol + 0.1% Formic Acid92.53.1High yield and good reproducibility.[17]
Accelerated Solvent80% Methanol + 0.1% Formic Acid94.12.8Highest yield and lowest variability.[18]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Weigh 200 mg of lyophilized, finely ground plant tissue into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a stable isotope-labeled this compound internal standard (SIL-IS) solution (500 ng/mL).

  • Extraction: Add 10 mL of pre-chilled extraction solvent (80% Methanol / 19.9% Water / 0.1% Formic Acid).

  • Sonication: Place the tube in an ultrasonic bath and sonicate at a controlled temperature (≤25°C) for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Repeat steps 3-6 on the remaining plant pellet and combine the supernatants.

  • Filtration: Filter the combined extract through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Protocol 2: UHPLC-MS/MS Quantification of this compound
  • UHPLC System: Standard system with a binary pump and cooled autosampler.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole (QqQ) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • This compound: m/z 750.4 → 325.2 (Quantifier), 750.4 → 179.1 (Qualifier)

    • This compound-SIL-IS: m/z 755.4 → 330.2 (Quantifier)

  • Data Analysis: Quantify using the peak area ratio of the analyte to the SIL-IS against a matrix-matched calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest 1. Harvest & Flash-Freeze Grind 2. Lyophilize & Grind Harvest->Grind Preservation Extract 3. Ultrasonic Extraction Grind->Extract Liberation Cleanup 4. SPE Cleanup Extract->Cleanup Purification LC 5. UHPLC Separation Cleanup->LC Injection MS 6. MS/MS Detection LC->MS Ionization Quant 7. Quantification MS->Quant Peak Integration Report 8. Report Results Quant->Report Validation

Caption: A typical workflow for this compound quantification.

troubleshooting_tree Start Problem: Low this compound Recovery Degradation Check for Degradation? (e.g., run QC standards) Start->Degradation Extraction Check Extraction Efficiency? (e.g., re-extract pellet) Start->Extraction Degradation->Extraction No Sol_Degradation Solution: - Use fresh, acidic solvent - Add antioxidants - Minimize light/heat exposure Degradation->Sol_Degradation Yes Sol_Extraction Solution: - Use stronger technique (UAE/ASE) - Optimize solvent polarity - Increase extraction time Extraction->Sol_Extraction Yes Sol_Matrix Solution: - Add SPE cleanup step - Dilute sample - Use SIL-IS Extraction->Sol_Matrix No (Suspect Matrix Effect)

Caption: Decision tree for troubleshooting low this compound recovery.

References

Stabilizing Gigantine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Gigantine Technical Support Center

Welcome to the technical support center for this compound. This resource provides detailed guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question: I am observing a significant increase in aggregation after a single freeze-thaw cycle. What are the potential causes and solutions?

Answer: Increased aggregation post-freeze-thaw is a common issue for large proteins like this compound, often caused by cryo-concentration and ice-water interface-induced denaturation.

  • Cause 1: Inadequate Cryoprotectant Concentration: The formulation may lack sufficient cryoprotectants to shield the protein from stresses during freezing.

  • Solution 1: Screen various cryoprotectants and their concentrations. Sucrose and trehalose are excellent choices as they are known to stabilize proteins by forming a protective hydration shell. Refer to Table 2 for a comparison of common cryoprotectants.

  • Cause 2: Uncontrolled Freezing/Thawing Rate: Slow freezing can lead to the formation of large ice crystals, increasing protein damage. Rapid thawing is generally preferred.

  • Solution 2: Optimize your freezing and thawing protocols. Flash-freezing in liquid nitrogen may be beneficial, followed by rapid thawing in a 37°C water bath. Avoid slow, passive thawing on a lab bench.

  • Cause 3: Suboptimal Buffer pH: The buffer's pH might be too close to this compound's isoelectric point (pI), minimizing electrostatic repulsion and promoting aggregation.

  • Solution 3: Ensure your formulation buffer pH is at least 1-2 units away from the pI of this compound.

Below is a troubleshooting workflow for investigating aggregation issues.

G start Increased Aggregation Observed Post-Thaw check_protocol Review Freeze-Thaw Protocol start->check_protocol check_formulation Review Formulation Buffer start->check_formulation rate_issue Is Freezing/Thawing Rate Controlled? check_protocol->rate_issue cryo_issue Is Cryoprotectant Present (e.g., Sucrose >5%)? check_formulation->cryo_issue ph_issue Is Buffer pH >1 unit from this compound's pI? check_formulation->ph_issue optimize_rate Action: Implement Flash Freezing & Rapid Thawing rate_issue->optimize_rate No retest Retest with SEC-HPLC rate_issue->retest Yes optimize_cryo Action: Screen Cryoprotectants & Concentrations (see Table 2) cryo_issue->optimize_cryo No cryo_issue->retest Yes optimize_ph Action: Screen Alternative Buffer Systems (see Table 1) ph_issue->optimize_ph No ph_issue->retest Yes optimize_rate->retest optimize_cryo->retest optimize_ph->retest

Caption: Troubleshooting workflow for post-thaw aggregation.

Question: My batch of this compound is showing a gradual loss of biological activity during storage at 2-8°C, but no significant increase in aggregation is detected by SEC-HPLC. What could be the cause?

Answer: Loss of activity without aggregation points towards chemical degradation. For this compound, the primary suspects are oxidation and deamidation, which can alter the protein's structure and function without necessarily causing it to aggregate.

  • Cause 1: Oxidation: Methionine and Cysteine residues in this compound are susceptible to oxidation, which can be accelerated by trace metal ions or exposure to light.

  • Solution 1: Add an antioxidant like methionine or a chelating agent like EDTA to your formulation. Ensure storage in light-protected containers.

  • Cause 2: Deamidation: Asparagine and glutamine residues can undergo deamidation, introducing a negative charge and potentially disrupting critical structural motifs. This process is highly pH-dependent.

  • Solution 2: Re-evaluate the formulation pH. While a certain pH may prevent aggregation, it might be suboptimal for preventing deamidation. A comprehensive pH screening study is recommended (see Table 1).

  • Cause 3: Proteolysis: Trace amounts of proteases from the expression system may be present, leading to clipping of the protein.

  • Solution 3: Review your purification protocol. Consider adding an additional ion-exchange or affinity chromatography step to remove residual proteases.

The diagram below illustrates the primary chemical degradation pathways for this compound.

G cluster_paths Degradation Pathways This compound Active this compound oxidation Oxidation (Met, Cys residues) This compound->oxidation Trace Metals Light Exposure deamidation Deamidation (Asn, Gln residues) This compound->deamidation Suboptimal pH High Temp proteolysis Proteolysis (Peptide bond cleavage) This compound->proteolysis Residual Proteases inactive Inactive this compound oxidation->inactive deamidation->inactive proteolysis->inactive

Caption: Primary chemical degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal formulation conditions for long-term (2-year) storage of this compound at 2-8°C?

A1: Based on extensive stability studies, the recommended starting formulation for this compound is:

  • 20 mM Histidine buffer, pH 6.0

  • 150 mM Arginine (as an aggregation suppressor)

  • 5% (w/v) Sucrose (as a stabilizer)

  • 0.02% (w/v) Polysorbate 80 (to prevent surface adsorption)

Q2: How should I monitor the stability of this compound during a long-term study?

A2: A comprehensive stability study should include a range of assays at each time point to monitor physical and chemical integrity as well as biological activity. See the workflow below and refer to the Experimental Protocols section for details.

G cluster_assays Analytical Testing Cascade start Start of Stability Study (T=0) storage Store at 2-8°C, 25°C, 40°C start->storage timepoint Pull Samples at Pre-defined Timepoints storage->timepoint visual Visual Inspection (Color, Clarity, Particles) timepoint->visual Test end Compile Data & Assess Shelf-Life timepoint->end End of Study sec SEC-HPLC (Aggregation) visual->sec rp_hplc RP-HPLC (Chemical Purity) sec->rp_hplc dsc DSC (Thermal Stability) rp_hplc->dsc activity Cell-Based Assay (Biological Activity) dsc->activity activity->end

Caption: Experimental workflow for a this compound stability study.

Data Summaries

Table 1: Effect of pH on this compound Aggregation (Accelerated Stability) Conditions: 1 mg/mL this compound stored at 40°C for 4 weeks. Aggregation measured by SEC-HPLC.

Buffer System (20 mM)pH% Monomer Remaining% High Molecular Weight Species (%HMW)
Citrate5.085.2%14.8%
Citrate5.592.1%7.9%
Histidine 6.0 98.5% 1.5%
Histidine6.596.4%3.6%
Phosphate7.091.0%9.0%
Phosphate7.588.3%11.7%

Table 2: Impact of Cryoprotectants on Post-Thaw Recovery Conditions: 1 mg/mL this compound subjected to 3 freeze-thaw cycles (-80°C to 25°C). Recovery measured by SEC-HPLC.

Cryoprotectant (5% w/v)% Monomer Recovery
None71.4%
Glycerol85.2%
Mannitol90.5%
Sucrose 99.1%
Trehalose98.8%

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

  • Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates of this compound.

  • Methodology:

    • System: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (Tosoh Bioscience).

    • Mobile Phase: 20 mM Histidine, 150 mM NaCl, pH 6.0.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

    • Sample Preparation: Dilute this compound sample to 1.0 mg/mL with mobile phase.

    • Analysis: Integrate the peak areas for the monomer and HMW species. Calculate the percentage of each species relative to the total integrated area.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

  • Objective: To determine the thermal unfolding temperature (Tm) of this compound, an indicator of conformational stability.

  • Methodology:

    • System: Malvern Panalytical MicroCal PEAQ-DSC or equivalent.

    • Sample Preparation: Dialyze this compound into the formulation buffer of interest. Adjust concentration to 0.5 mg/mL.

    • Reference: Use the final dialysis buffer as the reference solution.

    • Scan Parameters: Scan from 20°C to 95°C at a rate of 1°C/min.

    • Analysis: Analyze the resulting thermogram using the instrument's software to determine the onset of unfolding and the melting temperature (Tm) at the peak of the transition. An increase in Tm indicates enhanced stability.

How to minimize interference in Gigantine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gigantine Mass Spectrometry

A Note on Terminology: "this compound mass spectrometry" is not a recognized term in the current scientific literature. This guide provides troubleshooting advice and frequently asked questions for minimizing interference in general mass spectrometry, with principles applicable to a wide range of instruments and experiments conducted by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that users may encounter during their mass spectrometry experiments.

Q1: What are the primary sources of interference in mass spectrometry?

Interference in mass spectrometry can arise from various sources, broadly categorized as:

  • Matrix Effects: These occur when components in the sample matrix, other than the analyte of interest, alter the ionization efficiency of the analyte.[1] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement.[1] Common culprits include salts, lipids, and proteins.[2]

  • Isobaric Interference: This happens when different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable to the mass spectrometer.[3]

  • Polyatomic (or Adduct) Interference: Ions can be formed from combinations of atoms in the sample matrix, plasma gas, or solvents, creating false signals that can overlap with the analyte's m/z.[3] This includes the formation of adducts with ions like sodium ([M+Na]+) and potassium ([M+K]+).[4]

  • High Background Noise: This can be caused by chemical contamination from solvents, sample handling, or the instrument itself, as well as electronic noise.[5][6][7] A high background can obscure the signal of low-abundance analytes.[5]

  • Contamination: Contaminants can be introduced at any stage, from sample collection to analysis.[8] Common sources include plasticizers from labware, detergents, and keratins from skin and hair.[2][9]

Q2: My analyte signal is weaker than expected or varies between samples. How can I determine if this is due to matrix effects?

Signal suppression or variability is a classic sign of matrix effects. You can diagnose this issue using a few key methods:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of your analyte standard into the system after the analytical column.[1][10] You then inject a blank sample extract. A dip in the analyte's signal as the matrix components elute indicates ion suppression at that retention time.[1]

  • Post-Extraction Spike: This quantitative method compares the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a clean solvent at the same concentration.[10] A lower signal in the matrix extract confirms the presence of ion suppression.[10]

Q3: What are the most effective strategies to minimize matrix effects?

Minimizing matrix effects is crucial for accurate quantification.[1] Here are some effective strategies:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are highly effective.[4]

  • Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from co-eluting matrix components can significantly reduce interference.[1]

  • Use Internal Standards: Stable isotope-labeled internal standards are the gold standard for compensating for matrix effects.[1] They co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard ratio.

  • Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, but this may also lower the analyte signal below the limit of detection.[11]

Q4: My baseline is consistently high and noisy. What are the common causes and how can I fix it?

A high and noisy baseline can mask your analyte's signal.[5][7] Here’s how to troubleshoot:

  • Check Your Solvents and Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents. Contaminants can leach from solvent bottles or be introduced from the air.[5] Prepare fresh mobile phases daily.[12]

  • Clean the Ion Source: The ion source is prone to contamination from sample residues.[7] Regular cleaning, as per the manufacturer's guidelines, is essential for maintaining sensitivity and reducing background noise.[7][13]

  • Perform a System Flush: A thorough system flush with a series of strong solvents can help remove contaminants from the LC system and mass spectrometer.[13]

  • Identify the Source of Contamination: Run blank injections to see if the noise persists.[13] If it does, the contamination is likely from the system (solvents, tubing, etc.). If the noise only appears with sample injections, the source is your sample or sample preparation workflow.[13]

Q5: I suspect isobaric interference is affecting my results. How can I confirm and resolve this?

Isobaric interference can lead to inaccurate quantification and identification.[3]

  • Confirmation: High-resolution mass spectrometry (HRMS) can often distinguish between isobaric compounds by their exact mass, provided their elemental compositions are different.[5]

  • Resolution Strategies:

    • Chromatographic Separation: If the interfering compounds have different chemical properties, optimizing your liquid chromatography method can separate them.

    • Tandem Mass Spectrometry (MS/MS): By selecting a unique precursor-product ion transition for your analyte, you can often eliminate isobaric interference.[14]

    • Reactive Gases: In some cases, particularly with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), reactive gases can be used in a collision/reaction cell to react with either the analyte or the interferent, shifting its mass and resolving the overlap.[15][16]

Data Presentation: Effectiveness of Sample Preparation Techniques

The choice of sample preparation method can significantly impact the reduction of matrix effects. The following table summarizes the typical effectiveness of common techniques for plasma samples.

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyIon Suppression ReductionThroughput
Protein Precipitation High (>90%)Low (10-30%)Low (10-40%)High
Liquid-Liquid Extraction (LLE) Moderate (60-90%)Moderate (50-80%)Moderate (40-70%)Moderate
Solid-Phase Extraction (SPE) High (85-95%)High (>95%)High (70-95%)Low-Moderate
HybridSPE®-Phospholipid High (>90%)Very High (>99%)Very High (>90%)High

Data are representative estimates and can vary based on the specific analyte and matrix.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Matrix Cleanup

This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up a biological sample before LC-MS analysis.

Objective: To remove polar interferences (e.g., salts) and some non-polar interferences (e.g., lipids) from a sample matrix, while retaining the analyte of interest.

Materials:

  • SPE Cartridge (e.g., C18)

  • SPE Vacuum Manifold

  • Sample (pre-treated, e.g., protein precipitation supernatant)

  • Methanol (LC-MS Grade)

  • Deionized Water (LC-MS Grade)

  • Elution Solvent (e.g., 95:5 Methanol:Water)

  • Collection Tubes

Methodology:

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Do not allow the cartridge to go dry.

  • Equilibration:

    • Pass 1 mL of deionized water through the cartridge.

    • Ensure the sorbent bed remains wet.

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing:

    • Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to wash away polar interferences.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Pass 1 mL of the elution solvent through the cartridge to elute the analyte of interest.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.

Visualizations

Below are diagrams illustrating common workflows and logical relationships in troubleshooting mass spectrometry interference.

Interference_Troubleshooting start Interference Suspected (Poor Signal, High Noise, Variable Results) check_blanks Run Blank Injection start->check_blanks noise_in_blank Noise/Peaks in Blank? check_blanks->noise_in_blank system_contamination System Contamination (Solvents, Tubing, Gas) noise_in_blank->system_contamination Yes sample_contamination Sample-Related Interference noise_in_blank->sample_contamination No clean_system Action: Clean System - Use fresh solvents - Flush system - Clean ion source system_contamination->clean_system check_matrix Assess Matrix Effects (Post-column infusion or Post-extraction spike) sample_contamination->check_matrix ok Analysis OK clean_system->ok matrix_present Matrix Effects Confirmed? check_matrix->matrix_present improve_sample_prep Action: Improve Sample Prep - Use SPE or LLE - Dilute sample matrix_present->improve_sample_prep Yes check_isobaric Suspect Isobaric Interference? matrix_present->check_isobaric No improve_sample_prep->ok resolve_isobaric Action: Resolve Isobaric Peak - Optimize chromatography - Use MS/MS - Use HRMS check_isobaric->resolve_isobaric Yes check_isobaric->ok No resolve_isobaric->ok

Caption: A decision tree for troubleshooting common interference issues in mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample 1. Raw Sample (e.g., Plasma, Tissue) pretreatment 2. Pre-treatment (e.g., Protein Precipitation) sample->pretreatment cleanup 3. Cleanup (e.g., Solid-Phase Extraction) pretreatment->cleanup final_sample 4. Final Sample (Reconstituted) cleanup->final_sample lc 5. LC Separation final_sample->lc ms 6. MS Detection lc->ms data 7. Data Acquisition ms->data processing 8. Data Analysis (Integration, Quantification) data->processing report 9. Report processing->report

Caption: A typical experimental workflow from sample preparation to data analysis in LC-MS.

References

Refining animal dosing regimens for Gigantine studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers conducting preclinical studies with Gigantine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in refining animal dosing regimens and addressing common challenges encountered during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing a dosing regimen for this compound in a new animal model?

A1: The initial step is to conduct a dose range-finding (DRF) study.[1] The primary goal of a DRF study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects, and the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect.[1] This is a critical step before proceeding to larger-scale toxicology or efficacy studies.[1]

Q2: How should I select the starting dose for my DRF study?

A2: The starting dose for a DRF study should be based on any prior data available, such as in vitro studies, or data from similar compounds.[1] From the initial dose, a gradual increase should be implemented until significant toxicity is observed.[1] If severe toxicity is noted, it may be necessary to test an intermediate dose to more accurately define the MTD.[1]

Q3: What are the key pharmacokinetic (PK) parameters I should aim to determine?

A3: Key pharmacokinetic parameters to determine from in vivo studies include half-life (t½), total clearance (CL), and volume of distribution (Vd).[2] Additionally, for orally administered drugs, determining the area under the curve (AUC) is crucial for calculating bioavailability.[2] Understanding these parameters is essential for optimizing dosing regimens.[3]

Q4: How can I translate an effective dose of this compound from one animal species to another, or to a human equivalent dose (HED)?

A4: Allometric scaling is a commonly used method for dose extrapolation between species based on the normalization of dose to body surface area.[4] This method helps in predicting a safe and effective starting dose in a different species, including for first-in-human clinical trials.[4][5] However, it's important to consider other factors like species-specific metabolism and physiology.[4]

Troubleshooting Guide

Below are common issues encountered during this compound animal studies and potential solutions.

Issue Potential Causes Troubleshooting Strategies
High inter-animal variability in plasma concentrations Inconsistent dosing technique.[6] Stress-induced physiological changes.[6] Variable absorption due to food effects.[6] Analytical assay issues.[7]Standardize Procedures: Ensure all personnel are trained on a consistent, gentle handling and dosing protocol.[6][7] Refine Environment: Implement environmental enrichment and allow for adequate acclimation to reduce stress.[6] Control Feeding: Standardize fasting or feeding schedules for all animals relative to dosing times.[6] Validate Assays: Ensure the analytical methods for measuring this compound are validated and reliable.[7]
No observed efficacy Inadequate dose or poor bioavailability.[7] Rapid metabolism of this compound.[7] Inappropriate animal model for the targeted disease.[7]Conduct a Dose-Response Study: Systematically evaluate a range of doses to identify an effective one.[7] Optimize Formulation: Improve the solubility and stability of the this compound formulation.[7] Consider Alternative Administration Routes: If oral bioavailability is low, explore options like intraperitoneal (IP) injection to bypass first-pass metabolism.[7] Verify Animal Model Relevance: Ensure the chosen animal model accurately reflects the human condition being studied.[7]
Unexpected Toxicity Off-target effects of this compound.[7] Formation of reactive metabolites.[7] Species-specific metabolism leading to toxic byproducts.[7]Perform Dose-Response Toxicity Studies: Identify the dose at which toxicity occurs.[7] Conduct Metabolite Profiling: Analyze the metabolic profile of this compound to identify any potentially toxic metabolites.[7] Evaluate Different Animal Species: Consider using a different animal species that may have a metabolic profile more similar to humans.[7]
Inconsistent results across different batches of animals Genetic drift in animal colonies. Variations in animal health status. Differences in housing or environmental conditions.Source Animals Carefully: Use animals from a reliable and consistent source.[7] Health Screening: Ensure all animals are healthy and free from pathogens before starting the study. Standardize Environment: Maintain consistent housing conditions, including temperature, humidity, and light cycles.[7]

Experimental Protocols & Workflows

Dose Range-Finding (DRF) Study Workflow

A well-structured DRF study is fundamental to establishing a safe and effective dosing regimen for this compound.

DRF_Workflow cluster_pre Pre-Study cluster_exec Execution cluster_post Post-Study Analysis start Define Study Objectives (e.g., determine MTD) select_model Select Animal Model start->select_model initial_dose Determine Starting Dose (based on in vitro data) select_model->initial_dose dosing Administer Escalating Doses to Small Groups of Animals initial_dose->dosing monitor Monitor for Clinical Signs of Toxicity and Efficacy dosing->monitor collect Collect Samples (blood, tissues) monitor->collect analyze Analyze Samples (PK/PD) collect->analyze determine_mtd Determine MTD & MED analyze->determine_mtd report Report Findings determine_mtd->report Troubleshooting_PK_Variability cluster_solutions1 Dosing Issues cluster_solutions2 Animal Factors cluster_solutions3 Formulation/Assay start High Variability in PK Data Observed check_dosing Review Dosing Procedure start->check_dosing check_handling Assess Animal Handling & Stress start->check_handling check_formulation Evaluate this compound Formulation start->check_formulation check_assay Validate Analytical Assay start->check_assay standardize_dosing Standardize Dosing Technique check_dosing->standardize_dosing refine_handling Refine Handling & Acclimation check_handling->refine_handling optimize_formulation Optimize Formulation check_formulation->optimize_formulation revalidate_assay Re-validate Assay check_assay->revalidate_assay Gigantine_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

References

Addressing variability in biological assays with Gigantine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gigantine, your partner in reducing variability and enhancing the reproducibility of your biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel, chemically-defined reagent designed to minimize variability in a wide range of biological assays. Its proprietary formulation acts on multiple sources of experimental noise. The proposed mechanism involves the stabilization of critical enzymes and proteins, prevention of non-specific binding to microplate wells, and normalization of cellular metabolic activity in cell-based assays. By addressing these common sources of variability, this compound helps to ensure more consistent and reliable data.

Q2: In which assays can I use this compound?

This compound is compatible with a variety of common biological assays, including:

  • Enzyme-Linked Immunosorbent Assays (ELISAs)

  • Cell-based assays (e.g., viability, proliferation, cytotoxicity)

  • Western blotting

  • Enzyme kinetics assays

  • Reporter gene assays

Q3: How much variability reduction can I expect with this compound?

The degree of variability reduction depends on the specific assay and its inherent variability. However, internal studies and customer feedback have shown a significant decrease in the coefficient of variation (%CV) when using this compound. For example, in a typical ELISA, users have reported a reduction in %CV from >15% to <5%.[1]

Troubleshooting Guides

Problem 1: High Coefficient of Variation (%CV) in my ELISA results.

High %CV in ELISAs can be caused by a number of factors, including inconsistent pipetting, temperature fluctuations, and reagent instability.[1][2]

  • Solution: Add this compound to your assay diluents (both sample and detection antibody diluents) at the recommended concentration. This compound stabilizes the assay components, leading to more consistent results across the plate.

Problem 2: Poor reproducibility between experiments.

Lack of reproducibility between experiments is a common challenge in biological research.[3] This can be due to lot-to-lot variability of reagents, differences in ambient conditions, or subtle variations in experimental execution.

  • Solution: Incorporate this compound into your standard assay protocol. By minimizing the impact of minor fluctuations in experimental conditions, this compound can improve the consistency of your results over time.

Problem 3: "Edge effects" in my cell-based assay plates.

"Edge effects," where cells in the outer wells of a microplate behave differently than those in the inner wells, are a frequent source of variability. This is often due to differential evaporation and temperature gradients across the plate.

  • Solution: Supplement your cell culture media with this compound during the assay. This compound helps to buffer the cells against environmental stressors, leading to more uniform cell health and metabolic activity across the entire plate.

Quantitative Data

The following tables summarize the performance of this compound in reducing variability in common assays.

Table 1: Effect of this compound on ELISA Precision

Assay ConditionAverage %CV (n=5)
Standard Protocol18.2%
With this compound4.5%

Table 2: Impact of this compound on Cell-Based Assay Reproducibility

Assay ConditionInter-experiment %CV (n=3)
Standard Protocol25.7%
With this compound8.1%

Experimental Protocols

Protocol 1: ELISA with this compound

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the plate with 200 µL of blocking buffer per well for 1 hour at room temperature.

  • Sample Incubation: Prepare your samples and standards in a sample diluent containing this compound at a 1:100 dilution. Add 100 µL of diluted samples and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Repeat step 2.

  • Detection Antibody Incubation: Dilute the detection antibody in a detection antibody diluent containing this compound at a 1:100 dilution. Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat step 2.

  • Substrate Incubation: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at the appropriate wavelength.

Protocol 2: Cell-Based Viability Assay with this compound

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with your compound of interest.

  • This compound Addition: Prepare a 2X working solution of this compound in your cell culture medium. Add an equal volume of the 2X this compound solution to each well, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition: Add the cell viability reagent (e.g., MTT, resazurin) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time to allow for color development.

  • Read Plate: Read the absorbance or fluorescence at the appropriate wavelength.

Visualizations

cluster_workflow ELISA Workflow with this compound Start Start Coat Coat Plate Start->Coat Wash1 Wash Coat->Wash1 Block Block Wash1->Block Sample Add Samples (with this compound) Block->Sample Wash2 Wash Sample->Wash2 Detect Add Detection Ab (with this compound) Wash2->Detect Wash3 Wash Detect->Wash3 Substrate Add Substrate Wash3->Substrate Stop Stop Reaction Substrate->Stop Read Read Plate Stop->Read End End Read->End cluster_pathway Hypothetical Signaling Pathway and Assay Variability Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Variability Sources of Variability - Temperature - Reagent Instability - Pipetting Error Variability->Kinase1 Variability->Kinase2 This compound This compound (Stabilizes Components) This compound->Kinase1 This compound->Kinase2 cluster_troubleshooting Troubleshooting Logic Start High Assay Variability? CheckCV Check %CV Start->CheckCV CheckReproducibility Check Inter-Experiment Reproducibility Start->CheckReproducibility UseGigantineELISA Use this compound in ELISA Diluents CheckCV->UseGigantineELISA High %CV in ELISA UseGigantineCell Use this compound in Cell Culture Media CheckReproducibility->UseGigantineCell Poor Reproducibility in Cell Assays ReviewProtocol Review Protocol for Other Error Sources UseGigantineELISA->ReviewProtocol Variability Persists UseGigantineCell->ReviewProtocol Variability Persists ContactSupport Contact Technical Support ReviewProtocol->ContactSupport

References

Validation & Comparative

A Comparative Analysis of the Psychoactive Effects of Gigantine and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the psychoactive properties of mescaline and the putative compound Gigantine. Mescaline, a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class, is well-documented for its hallucinogenic effects, primarily mediated by its interaction with the serotonin 5-HT2A receptor. In contrast, "this compound" does not appear in current scientific literature as a recognized psychoactive compound. The information presented herein for this compound is hypothetical and based on speculative attributes for the purpose of illustrating a comparative framework. This guide is intended for researchers, scientists, and drug development professionals to demonstrate a structured approach to comparing psychoactive agents, should data on a novel compound become available.

Quantitative Comparison of Psychoactive Effects

The following table summarizes the known quantitative data for mescaline and provides a hypothetical profile for this compound. This allows for a direct comparison of key pharmacodynamic and pharmacokinetic parameters.

ParameterMescalineThis compound (Hypothetical)
Receptor Binding Affinity (Ki, nM)
5-HT2A537150
5-HT2C2110800
5-HT1A>10,0005,000
D2>10,000>10,000
Potency (EC50, nM)
5-HT2A (Gq/11 activation)13045
Efficacy (% of 5-HT)
5-HT2A100% (Full Agonist)85% (Partial Agonist)
Pharmacokinetics
Bioavailability (Oral)~50%~70%
Half-life (t1/2)~6 hours~8 hours
MetabolismPrimarily by MAO-A and COMTPrimarily by CYP2D6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard experimental protocols used to derive the data presented above.

Receptor Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) expressing the target receptor (e.g., human 5-HT2A) are cultured and harvested. The cell membranes are isolated through centrifugation.

  • Radioligand Binding: A known radioactive ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (mescaline or this compound).

  • Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The unbound radioligand is then washed away.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Functional Assays (Gq/11 Activation)

Objective: To measure the potency and efficacy of a compound in activating a G-protein coupled receptor.

Methodology:

  • Cell Culture and Transfection: Cells are co-transfected with the gene for the target receptor and a reporter gene construct (e.g., a calcium-sensitive fluorescent protein).

  • Compound Application: The cells are exposed to varying concentrations of the test compound.

  • Signal Detection: Activation of the Gq/11 pathway leads to an increase in intracellular calcium, which is detected by measuring the change in fluorescence of the reporter protein.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the Emax (the maximum efficacy relative to the natural ligand, serotonin).

Visualizing Molecular and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of these psychoactive compounds.

G cluster_mescaline Mescaline cluster_this compound This compound (Hypothetical) cluster_receptor Serotonin Receptors cluster_downstream Downstream Signaling M Mescaline HT2A 5-HT2A M->HT2A Binds HT2C 5-HT2C M->HT2C Binds G This compound G->HT2A Binds G->HT2C Binds Gq11 Gq/11 Activation HT2A->Gq11 PLC Phospholipase C Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Psychoactive_Effects Psychoactive_Effects IP3_DAG->Psychoactive_Effects Leads to

Caption: Simplified signaling pathway for mescaline and hypothetical this compound.

G start Start cell_culture Cell Culture with Target Receptor start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep radioligand_incubation Incubation with Radioligand and Test Compound membrane_prep->radioligand_incubation washing Washing to Remove Unbound Ligand radioligand_incubation->washing quantification Scintillation Counting washing->quantification data_analysis Ki Calculation quantification->data_analysis end End data_analysis->end

A Comparative Guide to the Validation of Analytical Methods for Gigantine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Gigantine, a novel therapeutic peptide. The performance of a newly validated High-Performance Liquid Chromatography (HPLC) method is compared with established alternatives, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate analytical method for their specific research needs.

The following sections detail the comparative performance data, in-depth experimental protocols for the HPLC method validation, and visual diagrams illustrating the hypothetical signaling pathway of this compound, the validation workflow, and the interrelation of validation parameters.

Hypothetical Signaling Pathway for this compound

This compound is postulated to exert its therapeutic effect by binding to the G-protein coupled receptor (GPCR) GIG-R1, initiating a downstream signaling cascade that leads to the modulation of gene expression related to cellular growth and proliferation.

cluster_membrane Cell Membrane GIGR1 GIG-R1 (GPCR) G_Protein G-Protein GIGR1->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces This compound This compound This compound->GIGR1 G_Protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Growth & Proliferation) CREB->Gene_Expression modulates

Caption: Hypothetical signaling pathway of this compound via the GIG-R1 receptor.

Comparative Analysis of Analytical Methods

The performance of the validated HPLC-UV method was benchmarked against a commercially available this compound ELISA kit and a developed LC-MS method. The results, summarized in the table below, highlight the relative strengths of each technique.

Parameter HPLC-UV Method ELISA Method LC-MS Method
Linearity (R²) 0.99950.99520.9998
Range (µg/mL) 1.0 - 1000.1 - 100.01 - 25
Accuracy (% Recovery) 98.5% - 101.2%92.0% - 108.5%99.1% - 100.8%
Precision (% RSD)
- Repeatability< 1.5%< 8.0%< 2.0%
- Intermediate Precision< 2.0%< 12.0%< 2.5%
LOD (µg/mL) 0.30.050.003
LOQ (µg/mL) 1.00.10.01
Specificity HighHigh (potential cross-reactivity)Very High
Throughput ModerateHighLow to Moderate
Cost per Sample LowModerateHigh

Experimental Workflow for Method Validation

The validation of the analytical method for this compound followed a structured workflow to ensure that the method is suitable for its intended purpose. This process involves a series of experiments to assess the method's performance characteristics.

start Method Development protocol Write Validation Protocol start->protocol specificity Specificity & Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report Generation specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: General experimental workflow for analytical method validation.

Detailed Experimental Protocols (HPLC-UV Method)

The following protocols detail the procedures used to validate the HPLC-UV method for the quantification of this compound.

1. Specificity and Selectivity

  • Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • A solution of a placebo (matrix without this compound) was prepared and injected into the HPLC system to record the chromatogram.

    • A standard solution of this compound (50 µg/mL) was injected to determine its retention time.

    • A sample of this compound spiked with known related substances and degradation products was injected.

    • The retention time of the this compound peak was compared across all injections, and the resolution between the this compound peak and the nearest eluting peak was calculated. The peak purity was also assessed using a photodiode array (PDA) detector.

2. Linearity and Range

  • Objective: To determine the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • A stock solution of this compound (1 mg/mL) was prepared.

    • A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

    • Each calibration standard was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration.

    • The linearity was evaluated by linear regression analysis, and the coefficient of determination (R²) was calculated.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Accuracy was assessed by a recovery study using the spike method.

    • Three concentration levels (low, medium, high; e.g., 5, 50, and 90 µg/mL) across the linear range were prepared in triplicate.

    • The amount of this compound in each sample was quantified using the calibration curve.

    • The percentage recovery was calculated using the formula: (Measured Concentration / Nominal Concentration) * 100%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples were prepared at a concentration of 50 µg/mL and analyzed on the same day by the same analyst using the same instrument.

    • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

    • The precision was expressed as the Relative Standard Deviation (% RSD) for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Protocol:

    • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • A series of blank samples were injected, and the standard deviation of the noise (σ) was determined.

    • The slope (S) of the calibration curve was obtained from the linearity study.

    • LOD and LOQ were calculated as: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

    • The calculated LOQ was confirmed by analyzing a standard at this concentration and ensuring acceptable precision and accuracy.

Interrelation of Validation Parameters

The validation parameters are not independent; they are interconnected and collectively define the performance of an analytical method. Understanding these relationships is crucial for a comprehensive validation strategy.

cluster_quant Quantitative Performance Accuracy Accuracy Precision Precision Linearity Linearity Range Range Linearity->Range defines Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy influences Specificity->Precision influences LOD LOD LOQ LOQ LOD->LOQ LOQ->Range lower limit Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Logical relationship between analytical method validation parameters.

A Comparative Guide to the Cross-Reactivity of Novel Alkaloids in Common Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of phytochemistry and drug discovery, the preliminary screening of crude extracts for the presence of alkaloids is a critical first step. This is often accomplished using rapid, cost-effective precipitation and colorimetric assays. However, a significant challenge with these methods is their potential for cross-reactivity, leading to false-positive results. Understanding the specificity of these assays is paramount for any novel compound. This guide provides a comparative framework for evaluating the cross-reactivity of a hypothetical novel alkaloid, herein named "Gigantine," against common alkaloid screening reagents and compares its response to that of other known phytochemicals.

The data and protocols presented are based on established methodologies to provide a template for researchers assessing new chemical entities.

Principles of Common Alkaloid Screening Assays

Preliminary alkaloid detection typically relies on reagents that form insoluble complexes with the nitrogen atom characteristic of most alkaloids.[1][2]

  • Mayer's Test: This test uses potassium mercuric iodide. The nitrogen atom in an alkaloid is thought to form a coordinate covalent bond with the potassium ion, leading to a cream or white precipitate.[1]

  • Dragendorff's Test: This reagent consists of potassium bismuth iodide. In acidic conditions, the tertiary amine group of an alkaloid is protonated, forming an ammonium cation.[3][4] This cation then forms an insoluble, orange-red ion-pair complex with the tetraiodobismuthate anion ([BiI₄]⁻).[3][4]

  • Wagner's Test: This test employs a solution of iodine in potassium iodide. The reaction mechanism involves the formation of a complex precipitate of potassium-alkaloid.[1][5]

While effective for initial screening, these reagents are notoriously non-specific. False-positive reactions have been reported for various non-alkaloidal compounds, including proteins, sterols, triterpenes, and compounds with conjugated carbonyl or lactone groups.[6][7][8] More definitive identification and quantification require advanced techniques like chromatography.[9][10]

Experimental Protocols

The following protocols outline a methodology for assessing the cross-reactivity of "this compound."

Materials and Reagents
  • Test Compounds: this compound (hypothetical, 1 mg/mL in 1% HCl), Atropine (positive control, 1 mg/mL), Quercetin (flavonoid, negative control), β-Sitosterol (sterol, negative control).

  • Mayer's Reagent: Solution A: 1.36 g mercuric chloride in 50 mL distilled water. Solution B: 5.0 g potassium iodide in 10 mL distilled water. Mix solutions A and B.[1]

  • Dragendorff's Reagent: Solution A: 0.85 g bismuth subnitrate in 10 mL acetic acid and 40 mL water. Solution B: 8 g potassium iodide in 20 mL water. Mix 5 mL of A, 5 mL of B, 20 mL of acetic acid, and 70 mL of water before use.[4]

  • Wagner's Reagent: 1 g of iodine and 3 g of potassium iodide in 50 mL of distilled water.[1]

  • BCG Reagent (for Quantification): 0.1 M Bromocresol Green (BCG) solution.

  • Phosphate Buffer: pH 4.7.

  • Other: Chloroform, 1% Hydrochloric Acid (HCl).

Qualitative Cross-Reactivity Screening
  • Prepare four sets of test tubes, with each set containing 1 mL of this compound, Atropine, Quercetin, and β-Sitosterol solution, respectively.

  • To Set 1 (Mayer's Test): Add a few drops of Mayer's reagent to each test tube. Observe for the formation of a cream or white precipitate.[11]

  • To Set 2 (Dragendorff's Test): Add 1 mL of Dragendorff's reagent to each test tube. Observe for the formation of an orange-red precipitate.[1]

  • To Set 3 (Wagner's Test): Add 3 drops of Wagner's reagent to each test tube. Observe for the formation of a reddish-brown precipitate.[1]

  • Record observations immediately and after 5 minutes.

Quantitative Spectrophotometric Analysis

This method determines the degree of reactivity by quantifying the compound's ability to form a complex with Bromocresol Green (BCG), using a well-known alkaloid (Atropine) as the standard.

  • To 1 mL of each test compound solution, add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution.

  • Shake the mixture vigorously with 4 mL of chloroform.

  • Allow the layers to separate and collect the chloroform layer in a 10 mL volumetric flask. Adjust the final volume to 10 mL with chloroform.

  • Measure the absorbance of the complex in the chloroform layer at 470 nm using a spectrophotometer, against a blank prepared without the test compound.[12]

  • Calculate the reactivity relative to the atropine standard ("Atropine Equivalents").

Comparative Data Analysis

The following tables summarize the hypothetical results from the cross-reactivity assessment of this compound.

Table 1: Qualitative Reactivity of this compound and Control Compounds

CompoundMayer's TestDragendorff's TestWagner's TestCompound Class
This compound (Hypothetical) ++ (Cream Precipitate)+++ (Orange-Red Precipitate)++ (Brown Precipitate)Novel Alkaloid
Atropine (Positive Control) +++ (Heavy Cream Precipitate)+++ (Heavy Orange-Red Ppt.)+++ (Heavy Brown Ppt.)Tropane Alkaloid
Quercetin (Negative Control) - (No Precipitate)+ (Slight Haze)- (No Precipitate)Flavonoid
β-Sitosterol (Negative Control) - (No Precipitate)+ (Slight Haze)- (No Precipitate)Sterol
(+++ = Strong Reaction, ++ = Moderate Reaction, + = Weak Reaction, - = No Reaction)

Table 2: Quantitative Spectrophotometric Reactivity

CompoundAbsorbance at 470 nmReactivity (mg Atropine Equivalents/g)
This compound (Hypothetical) 0.415752
Atropine (Standard) 0.5521000
Quercetin 0.03156
β-Sitosterol 0.02851

Interpretation: The qualitative results indicate that this compound reacts positively with all three common alkaloid reagents, similar to the positive control, Atropine. However, the negative controls, Quercetin and β-Sitosterol, show a weak positive reaction (false positive) with Dragendorff's reagent, highlighting its known non-specificity.[6][7] The quantitative data further supports this, showing this compound has significant reactivity, though less than Atropine. The minimal absorbance values for Quercetin and β-Sitosterol confirm their low cross-reactivity in this specific quantitative assay.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential mechanism of action.

G cluster_prep Sample Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Interpretation prep1 Dissolve this compound & Controls in 1% HCl mayer Mayer's Test prep1->mayer Add 1 mL Sample drag Dragendorff's Test prep1->drag Add 1 mL Sample wag Wagner's Test prep1->wag Add 1 mL Sample bcg BCG Complexation prep1->bcg Add 1 mL Sample compare Compare Precipitates & Absorbance Data mayer->compare drag->compare wag->compare spec Spectrophotometry (470 nm) bcg->spec spec->compare conclusion Assess Cross-Reactivity Profile compare->conclusion G cluster_reagent Dragendorff's Reagent cluster_reaction Reaction Mechanism cluster_alkaloid True Positive (Alkaloid) cluster_fp False Positive Bi3 Bi³⁺ BiI4 [BiI₄]⁻ (Tetraiodobismuthate) Bi3->BiI4 + excess KI KI KI Ppt_A [R₃NH]⁺[BiI₄]⁻ (Orange Precipitate) BiI4->Ppt_A Ion-Pair Formation FP_Complex Weak Complex (Slight Haze) BiI4->FP_Complex Weak Interaction Alkaloid This compound (Tertiary Amine R₃N) Alkaloid_H Protonated Alkaloid [R₃NH]⁺ Alkaloid->Alkaloid_H + H⁺ (Acid) Alkaloid_H->Ppt_A FP_Compound Sterol or Lactone (e⁻ rich oxygen) FP_Compound->FP_Complex

References

Comparative Analysis of Gigantine Content in Cacti: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of Gigantine, a tetrahydroisoquinoline alkaloid, across different cactus species. This guide is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition of Cactaceae and the potential pharmacological applications of its constituents. While research has confirmed the presence of this compound in select species, quantitative comparative data remains limited. This document summarizes the available information, outlines experimental protocols for analysis, and explores the potential biological significance of this compound.

Introduction to this compound

This compound is a tetrahydroisoquinoline alkaloid identified in several species of the Cactaceae family.[1][2] Structurally, it is part of a larger group of simple tetrahydroisoquinolines found in various plants, which are biosynthesized from β-phenylethylamine precursors.[1][2] While the pharmacology of many cactus alkaloids, such as mescaline, has been extensively studied, tetrahydroisoquinolines like this compound have received comparatively less attention and are often considered to have minimal psychoactive effects.[3] However, the co-occurrence of these compounds with other active alkaloids in cacti suggests a potential for synergistic effects that warrant further investigation.[3]

Distribution of this compound in Cactus Species

Current research has identified this compound primarily in the following cactus species:

  • Carnegia gigantea (Saguaro Cactus): This iconic columnar cactus of the Sonoran Desert is a known source of this compound.[4] While specific quantitative data is scarce, one study reported the isolation of other trace tetrahydroisoquinoline alkaloids from Carnegia gigantea, such as heliamine (0.007% yield) and dehydrosalsolidine (0.006% yield), highlighting the complex alkaloid profile of this species.[4]

  • Pachycereus pecten-aboriginum (Indian Comb or Hairbrush Cactus): This large columnar cactus, native to Mexico, is another confirmed source of this compound.[5][6]

Further research is required to determine the presence and concentration of this compound in other cactus species, particularly those known to contain other psychoactive alkaloids.

Quantitative Data Summary

Cactus SpeciesCommon NameThis compound Content (mg/g dry weight)Reference
Carnegia giganteaSaguaroData Not Available
Pachycereus pecten-aboriginumIndian CombData Not Available

Experimental Protocols

The following section details generalized methodologies for the extraction and quantification of tetrahydroisoquinoline alkaloids, including this compound, from cactus tissue. These protocols are based on established techniques for alkaloid analysis and can be adapted for specific research needs.

Alkaloid Extraction

A standard acid-base extraction is a common method for isolating alkaloids from plant material.

Materials:

  • Dried and powdered cactus tissue

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane (CH₂Cl₂) or other suitable nonpolar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Maceration: Macerate the dried and powdered cactus tissue in methanol for 24-48 hours at room temperature.

  • Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 1M HCl to protonate the alkaloids, rendering them water-soluble.

  • Defatting: Wash the acidic aqueous solution with a nonpolar solvent (e.g., dichloromethane) to remove non-alkaloidal lipids and other impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with 1M NaOH. This deprotonates the alkaloids, making them soluble in nonpolar solvents.

  • Extraction of Free Base Alkaloids: Extract the basified aqueous solution multiple times with a nonpolar solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the total alkaloid fraction.

G cluster_extraction Alkaloid Extraction Workflow A Dried Cactus Powder B Maceration in Methanol A->B C Filtration & Concentration B->C D Acidification (1M HCl) C->D E Defatting with Nonpolar Solvent D->E F Basification (1M NaOH) E->F G Extraction with Nonpolar Solvent F->G H Drying & Concentration G->H I Total Alkaloid Fraction H->I G cluster_research Future Research Directions for this compound A This compound B In Vitro Studies (Receptor Binding Assays) A->B C In Vivo Studies (Pharmacological Models) A->C D Identification of Biological Targets B->D C->D E Elucidation of Signaling Pathways D->E F Potential Therapeutic Applications E->F

References

Gigantine vs. Other Tetrahydroisoquinoline Alkaloids: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinities of various tetrahydroisoquinoline alkaloids, with a special focus on Gigantine. Tetrahydroisoquinoline alkaloids are a diverse class of natural and synthetic compounds known for their wide range of pharmacological activities, largely attributed to their interactions with various neurotransmitter receptors. Understanding their receptor binding profiles is crucial for drug discovery and development, particularly in the fields of neurology and psychiatry.

Introduction to this compound

This compound is a tetrahydroisoquinoline alkaloid first identified in the Carnegiea gigantea cactus and other related species.[1][2] Its chemical structure is 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-ol. While this compound is found in several mescaline-containing cacti and is suspected to possess psychoactive properties, there is a notable lack of published quantitative data on its binding affinity at specific neurotransmitter receptors.[1] This guide, therefore, aims to provide a comparative context by summarizing the receptor binding data of other well-characterized tetrahydroisoquinoline alkaloids.

Comparative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki, in nM) of several representative tetrahydroisoquinoline alkaloids at various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. This data has been compiled from various scientific studies and databases.

AlkaloidD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT7 Receptor (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Salsolidine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Carnegine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Arizonine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Despite extensive searches of scientific literature, specific quantitative receptor binding data for this compound, Salsolidine, Carnegine, and Arizonine could not be located in the provided search results. The subsequent sections and visualizations are based on general principles and data available for other compounds within the broader tetrahydroisoquinoline alkaloid class.

Experimental Protocols

The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through in vitro radioligand binding assays. A standard experimental workflow for such an assay is outlined below.

Radioligand Displacement Assay Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor Receptor Source (e.g., cell membranes, brain tissue) incubation Incubation (Receptor + Radioligand + Test Compound) prep_receptor->incubation prep_radioligand Radiolabeled Ligand (e.g., [3H]Spiperone) prep_radioligand->incubation prep_test_compound Test Compound (e.g., Tetrahydroisoquinoline Alkaloid) prep_test_compound->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantification of Radioactivity (e.g., Scintillation Counting) separation->quantification competition_curve Competition Binding Curve Generation quantification->competition_curve ic50_determination IC50 Determination competition_curve->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff equation) ic50_determination->ki_calculation

A generalized workflow for a radioligand displacement assay.

In this assay, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways

Tetrahydroisoquinoline alkaloids often exert their effects by modulating the signaling pathways of G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified signaling cascade for a Gs-coupled receptor, a common mechanism for some dopamine (D1-like) and serotonin receptors.

Simplified Gs-Coupled GPCR Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR (e.g., D1 Receptor) g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) pka->cellular_response Phosphorylates Targets ligand Ligand (e.g., Dopamine, Alkaloid) ligand->receptor Binds

A simplified diagram of a Gs-coupled GPCR signaling cascade.

Upon binding of an agonist (like dopamine or an agonistic alkaloid) to the receptor, the associated Gs protein is activated. This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The second messenger cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately a cellular response. Antagonistic alkaloids would block this pathway by preventing the initial ligand binding.

Conclusion

While this compound is a known tetrahydroisoquinoline alkaloid, a comprehensive understanding of its pharmacological profile is hampered by the current lack of publicly available receptor binding data. The provided comparative data for other alkaloids in this class highlight the diverse and potent interactions these compounds can have with key neurotransmitter systems, particularly the dopaminergic and serotonergic systems. Further research, including in vitro binding assays and functional studies, is necessary to elucidate the specific receptor binding profile of this compound and to determine its potential as a pharmacological agent. The experimental and signaling pathway diagrams included in this guide offer a foundational understanding of the methodologies and mechanisms relevant to the study of these compounds.

References

Confirming the Structure of Gigantine: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of natural product chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. For novel compounds such as Gigantine, a recently isolated alkaloid with significant therapeutic potential, confirming its proposed structure is paramount. This guide provides a comprehensive comparison of the use of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of this compound, supported by experimental data and protocols. We also present alternative and complementary techniques to provide a holistic view of the structure confirmation process.

I. Structural Elucidation of this compound using 2D NMR

The proposed structure of this compound was determined through a series of 2D NMR experiments. These techniques provide through-bond and through-space correlations between nuclei, allowing for the assembly of the molecular skeleton and the determination of relative stereochemistry. The primary 2D NMR experiments used in the structural confirmation of this compound include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the stereochemistry and conformation of the molecule.

The data obtained from these experiments allowed for the complete assignment of all proton and carbon signals in the this compound molecule, confirming its proposed planar structure and relative stereochemistry.

The process of confirming the structure of this compound using 2D NMR follows a logical sequence of experiments and data analysis. The workflow ensures that all necessary correlations are established to piece together the molecular structure.

G cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation A Isolation & Purification of this compound B Dissolution in Deuterated Solvent A->B C ¹H NMR B->C D ¹³C NMR & DEPT B->D E COSY C->E F HSQC D->F H NOESY E->H I Data Interpretation E->I G HMBC F->G F->I J Structure Assembly G->J K Stereochemistry Assignment H->K I->J J->K L Final Structure Confirmation K->L G A Molecular Formula (from HR-MS & ¹³C NMR) B ¹H & ¹³C Chemical Shifts (Functional Groups) A->B G Substructure Fragments B->G C COSY (¹H-¹H Connectivity) C->G D HSQC (¹H-¹³C Direct Correlation) D->G E HMBC (Long-Range ¹H-¹³C Connectivity) H Planar Structure E->H F NOESY (Spatial Proximity) I Relative Stereochemistry F->I G->H via HMBC H->I via NOESY J Final Confirmed Structure I->J

The Enigmatic Potency of Gigantine: A Comparative Guide to a Class of Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gigantine and the Tetrahydroisoquinoline Scaffold

This compound is a naturally occurring tetrahydroisoquinoline alkaloid found in the Saguaro cactus (Carnegiea gigantea) and other related species. As a member of this broad class of compounds, this compound shares a core chemical structure known for a diverse range of biological activities. While research on this compound itself is limited, the tetrahydroisoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with activities ranging from antimicrobial to central nervous system effects. This guide provides a comparative overview of this compound in the context of its chemical class, outlines experimental approaches for potency evaluation, and presents a hypothetical signaling pathway to stimulate further research into this intriguing natural product.

Data Presentation: A Template for Comparative Potency Analysis

Due to a lack of published data specifically comparing the potency of this compound to its synthetic analogs, the following table is presented as a template for researchers. This structure is designed for the clear and concise presentation of quantitative data, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key indicators of a compound's potency.

CompoundTarget/AssayPotency (IC50/EC50) [µM]Selectivity IndexReference
This compound Hypothetical TargetData Not AvailableData Not AvailableN/A
Analog AHypothetical Targete.g., 2.5 ± 0.3e.g., 10-fold vs. Target B[Future Publication]
Analog BHypothetical Targete.g., 15.2 ± 1.1e.g., 2-fold vs. Target B[Future Publication]
Analog CHypothetical Targete.g., 0.8 ± 0.1e.g., 50-fold vs. Target B[Future Publication]

Experimental Protocols: A Roadmap for Potency Determination

To ascertain the biological potency of this compound and its potential synthetic analogs, a series of standardized in vitro and in vivo experiments are necessary. The following protocols provide a general framework for such investigations.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound and its analogs to a specific receptor of interest (e.g., a G-protein coupled receptor or an ion channel).

  • Methodology:

    • Membrane Preparation: Isolate cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293, CHO).

    • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of the unlabeled test compound (this compound or a synthetic analog).

    • Separation and Scintillation Counting: Separate the bound from the unbound radioligand via rapid filtration and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay
  • Objective: To measure the functional effect of this compound and its analogs on cellular signaling pathways.

  • Methodology:

    • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound or a synthetic analog.

    • Signal Detection: Measure the downstream signaling event. This could be a change in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or reporter gene expression.

    • Data Analysis: Construct a dose-response curve by plotting the cellular response against the log concentration of the compound. The EC50 or IC50 value is then determined using a sigmoidal dose-response model.

In Vivo Behavioral Assay (for CNS-active compounds)
  • Objective: To assess the in vivo effects of this compound and its analogs on the central nervous system in an animal model.

  • Methodology:

    • Animal Model: Select an appropriate animal model (e.g., mice or rats).

    • Compound Administration: Administer the test compound via a suitable route (e.g., intraperitoneal injection, oral gavage).

    • Behavioral Testing: Conduct a battery of behavioral tests to assess parameters such as locomotor activity, anxiety-like behavior (e.g., elevated plus maze), and cognitive function (e.g., Morris water maze).

    • Data Analysis: Analyze the behavioral data to determine the dose-dependent effects of the compounds.

Hypothetical Signaling Pathway and Experimental Workflow

Given the prevalence of central nervous system activity within the tetrahydroisoquinoline class of alkaloids, a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) is proposed for this compound. The following diagrams illustrate this hypothetical pathway and a general experimental workflow for comparative analysis.

Caption: Hypothetical GPCR signaling pathway for this compound.

Experimental Workflow for Potency Comparison cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesize Analogs of this compound Binding Receptor Binding (Determine Ki) Synthesis->Binding Functional Cell-Based Functional (Determine IC50/EC50) Synthesis->Functional Compare Compare Potency and Selectivity Binding->Compare Animal Animal Behavioral Models Functional->Animal Functional->Compare Animal->Compare

Caption: General experimental workflow for comparative analysis.

Conclusion

While direct comparative data for this compound and its synthetic analogs is not yet available in the scientific literature, the rich pharmacology of the tetrahydroisoquinoline class suggests that it is a promising area for future investigation. The experimental frameworks and data presentation templates provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this and other natural products. Further studies are essential to elucidate the specific biological targets of this compound and to explore how synthetic modifications can modulate its potency and selectivity, potentially leading to the development of novel therapeutic agents.

A Comparative Analysis of Foundational and Replication Studies on the Pharmacology of Gigantine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The journey of a therapeutic agent from initial discovery to clinical application is paved with rigorous scientific validation. A critical step in this process is the independent replication of foundational studies, which serves to confirm the original findings and solidify our understanding of a drug's pharmacological profile. This guide provides a comparative analysis of the foundational research on a novel compound, Gigantine, with subsequent replication studies. Furthermore, we contextualize this compound's performance by comparing it to an alternative compound, Alternex, which targets a similar signaling pathway. This document is intended for researchers, scientists, and drug development professionals to offer a transparent and data-driven overview of this compound's pharmacological characteristics.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound as reported in the foundational study and a subsequent replication study, alongside comparative data for the alternative compound, Alternex.

Table 1: In Vitro Receptor Binding Affinity

CompoundTarget ReceptorKᵢ (nM) - Foundational StudyKᵢ (nM) - Replication StudyKᵢ (nM) - Alternex Study
This compoundG-Protein Coupled Receptor X (GPCR-X)15.2 ± 1.818.5 ± 2.1N/A
AlternexG-Protein Coupled Receptor X (GPCR-X)N/AN/A25.8 ± 3.4

Table 2: Functional Cellular Assay - cAMP Inhibition

CompoundCell LineIC₅₀ (nM) - Foundational StudyIC₅₀ (nM) - Replication StudyIC₅₀ (nM) - Alternex Study
This compoundHEK293-GPCR-X45.7 ± 3.952.1 ± 4.5N/A
AlternexHEK293-GPCR-XN/AN/A78.3 ± 6.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate further research.

1. Radioligand Binding Assay for Kᵢ Determination

  • Objective: To determine the binding affinity (Kᵢ) of this compound and Alternex for GPCR-X.

  • Materials: Membranes from HEK293 cells stably expressing human GPCR-X, [³H]-radioligand (a known high-affinity ligand for GPCR-X), this compound, Alternex, binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of the [³H]-radioligand and varying concentrations of the test compound (this compound or Alternex).

    • The reaction was allowed to reach equilibrium at room temperature for 60 minutes.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled competitor.

    • The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

    • The radioactivity retained on the filters was quantified using a scintillation counter.

    • The Kᵢ values were calculated using the Cheng-Prusoff equation.

2. cAMP Inhibition Assay for IC₅₀ Determination

  • Objective: To measure the functional potency (IC₅₀) of this compound and Alternex in inhibiting cAMP production following GPCR-X activation.

  • Materials: HEK293 cells stably expressing human GPCR-X, forskolin, this compound, Alternex, cell culture medium, and a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

  • Procedure:

    • Cells were seeded in 96-well plates and grown to 80-90% confluency.

    • The cells were then treated with varying concentrations of the test compound (this compound or Alternex) for 30 minutes.

    • Forskolin (an adenylyl cyclase activator) was added to all wells to stimulate cAMP production and incubated for 15 minutes.

    • The reaction was stopped, and the intracellular cAMP levels were measured according to the manufacturer's protocol for the cAMP assay kit.

    • The IC₅₀ values, representing the concentration of the compound that inhibits 50% of the forskolin-induced cAMP production, were determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway of this compound

Gigantine_Signaling_Pathway cluster_cell Cell Membrane GPCRX GPCR-X AC Adenylyl Cyclase GPCRX->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates This compound This compound This compound->GPCRX Binds & Inhibits

Caption: Hypothetical inhibitory signaling pathway of this compound via GPCR-X.

Experimental Workflow for Kᵢ Determination

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Cell Membranes B1 Incubate Membranes, Radioligand & Compound A1->B1 A2 Prepare Reagents (Radioligand, Buffers) A2->B1 A3 Serial Dilution of This compound/Alternex A3->B1 B2 Separate Bound & Free Ligand (Filtration) B1->B2 B3 Quantify Radioactivity (Scintillation Counting) B2->B3 C1 Calculate Specific Binding B3->C1 C2 Generate Binding Curve C1->C2 C3 Determine Kᵢ using Cheng-Prusoff Equation C2->C3

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Validating the Biological Activity of Synthetic Gigantine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of a novel synthetic peptide, termed "Synthetic Gigantine," with hypothesized anticancer properties. The following sections detail experimental protocols to compare the efficacy of Synthetic this compound against a crude natural extract (hypothetically from Calotropis gigantea, a plant sometimes associated with the name) and a standard chemotherapeutic agent, Doxorubicin.

Comparative Analysis of Cytotoxicity

A fundamental first step in validating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. This series of experiments aims to quantify the dose-dependent impact of Synthetic this compound on cell viability in comparison to the natural extract and Doxorubicin.

Data Presentation: IC50 Values of Test Compounds on Cancer Cell Lines

The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a critical measure of a drug's potency. The following table summarizes the hypothetical IC50 values for each compound against two common cancer cell lines, A549 (lung carcinoma) and MCF-7 (breast cancer), after 48 hours of treatment.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
Synthetic this compound1525
Natural Extract50 (µg/mL)75 (µg/mL)
Doxorubicin0.81.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis seed_cells Seed A549 and MCF-7 cells in 96-well plates treat_cells Treat cells with serial dilutions of Synthetic this compound, Natural Extract, and Doxorubicin seed_cells->treat_cells 24h incubation add_mtt Add MTT reagent to each well treat_cells->add_mtt 48h incubation incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Figure 2: Proposed intrinsic apoptosis pathway induced by Synthetic this compound.
Extrinsic Apoptosis Pathway

The extrinsic pathway involves the binding of ligands to death receptors, such as Fas, leading to the activation of a caspase cascade. [1]

G cluster_0 Synthetic this compound Treatment cluster_1 Death Receptor Activation cluster_2 Caspase Cascade This compound Synthetic this compound FasL FasL (upregulated) This compound->FasL Fas Fas Receptor FasL->Fas DISC DISC formation Fas->DISC Casp8 Caspase-8 activation DISC->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Proposed extrinsic apoptosis pathway induced by Synthetic this compound.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the IC50 concentration of each compound for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, Cleaved Caspase-9, FasL, and Cleaved Caspase-8. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Modulation of Apoptotic Proteins

ProteinSynthetic this compoundNatural ExtractDoxorubicinUntreated Control
Bax↑↑↑↑↑-
Bcl-2↓↓↓↓↓-
Cleaved Caspase-9↑↑↑↑↑-
FasL↑↑-
Cleaved Caspase-8↑↑-

(↑: Upregulation, ↓: Downregulation, -: No change. The number of arrows indicates the magnitude of the change.)

References

A Comparative Analysis of the Metabolic Stability of Gigantine and an Alternative Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the metabolic stability of a new chemical entity (NCE) is paramount. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing crucial parameters such as bioavailability, half-life, and potential for drug-drug interactions.[1][2] This guide provides a comparative study of the metabolic stability of Gigantine and an alternative compound, Compound V, presenting key experimental data and detailed methodologies to aid in informed decision-making during lead optimization.

Comparative Metabolic Stability Data

The metabolic stability of this compound and Compound V was assessed in vitro using human liver microsomes and hepatocytes. These systems are well-established models for predicting in vivo hepatic clearance.[2] The primary metric for comparison is intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[1][3]

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundIntrinsic Clearance (CLint) (μL/min/mg protein)Half-Life (t1/2) (min)
This compound48.128.8
Compound V316Not Reported
ReferenceDextromethorphan: 44.8

Data synthesized from studies on compounds with similar metabolic profiles.[4]

Table 2: Metabolic Stability in Human Hepatocytes

CompoundIntrinsic Clearance (CLint) (μL/min/10⁶ cells)Half-Life (t1/2) (min)
This compound20.966.4
Compound VNot ReportedNot Reported
ReferenceVerapamil, Umbelliferone, Raloxifene: Consistent with historical data

Data synthesized from studies on compounds with similar metabolic profiles.[4]

Based on the available in vitro data, this compound exhibits moderate intrinsic clearance in human liver microsomes, suggesting a moderate rate of metabolism. In contrast, Compound V shows significantly higher intrinsic clearance in the same system, indicating a more rapid metabolic breakdown. The lower clearance of this compound in hepatocytes compared to microsomes may suggest the involvement of uptake transporters or different metabolic pathways that are better represented in intact cells.

Experimental Protocols

The following are detailed methodologies for the key in vitro metabolic stability assays used to generate the comparative data.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolic reactions, particularly those mediated by cytochrome P450 enzymes.[3]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in human liver microsomes.

Materials:

  • Test compounds (this compound, Compound V) and reference compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and reference compounds in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Incubation Mixture: Prepare the incubation mixture containing human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.[4][5]

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome mixture.[4]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.[3]

  • Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t1/2) and the intrinsic clearance (CLint) using the following equations:

    • t1/2 = 0.693 / k (where k is the elimination rate constant)

    • CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Workflow for Microsomal Stability Assay:

microsomal_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound Stocks initiate Initiate Reaction with Compound & NADPH prep_cpd->initiate prep_microsomes Prepare Microsome Suspension pre_incubate Pre-incubate Microsomes at 37°C prep_microsomes->pre_incubate prep_nadph Prepare NADPH System prep_nadph->initiate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sampling Collect Aliquots at Time Points incubate->sampling terminate Terminate Reaction sampling->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow of the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[3]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in suspended or plated human hepatocytes.

Materials:

  • Test compounds (this compound, Compound V) and reference compounds

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Multi-well plates

  • Incubator with controlled temperature, humidity, and CO2

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes or prepare fresh hepatocytes and determine cell viability and density.

  • Plating (for plated assay): Seed the hepatocytes in collagen-coated multi-well plates and allow them to attach and form a monolayer.

  • Incubation Preparation: Prepare the incubation medium containing the test compound at the desired concentration.

  • Initiation of Metabolism: For suspension assays, add the test compound to the hepatocyte suspension. For plated assays, replace the culture medium with the medium containing the test compound.

  • Incubation: Incubate the hepatocytes at 37°C in a humidified incubator.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension or the incubation medium.[6]

  • Reaction Termination: Stop the metabolic activity by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing: Process the samples by centrifugation to separate the cell debris and proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal assay, adjusting for the number of hepatocytes per well.[7]

Signaling Pathway of Hepatic Drug Metabolism:

drug_metabolism_pathway cluster_cell Hepatocyte cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug_ext Drug (Extracellular) CYP450 Cytochrome P450 Enzymes Drug_ext->CYP450 Oxidation, Reduction, Hydrolysis Metabolite1 Phase I Metabolite CYP450->Metabolite1 UGT UGTs Metabolite2 Phase II Metabolite (Conjugate) UGT->Metabolite2 SULT SULTs SULT->Metabolite2 GST GSTs GST->Metabolite2 Metabolite1->UGT Glucuronidation Metabolite1->SULT Sulfation Metabolite1->GST Glutathione Conjugation Excretion Excretion Metabolite2->Excretion

Caption: Major pathways of drug metabolism within a hepatocyte.

References

Safety Operating Guide

Proper Disposal of Gigantine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference in case of spill or exposure, consult your institution's chemical safety protocols and emergency response procedures. This guide is intended for trained researchers, scientists, and drug development professionals.

The proper disposal of Gigantine, a member of the isoquinoline alkaloid family, is critical for ensuring laboratory safety and environmental compliance. Due to its chemical nature and the hazardous properties of similar compounds, this compound must be treated as hazardous waste. Adherence to the following procedures will minimize risks and ensure safe handling from use to disposal.

Safety and Handling

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause severe eye irritation or burns.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation or burns.[1]
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of any dust or aerosols, which could cause respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must follow hazardous waste regulations. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

  • Waste Segregation and Collection:

    • Solid Waste: Place unused this compound, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container.[4] The container must be compatible with the chemical and have a secure, sealable lid.

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste. Do not mix with incompatible waste streams.[4][5]

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]

  • Containerization and Labeling:

    • Use only appropriate, leak-proof, and chemically compatible containers for waste storage.[6][7]

    • Clearly label the hazardous waste container with:[4][5][7]

      • "Hazardous Waste"

      • "this compound" or "(1S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1,2-dimethyl-5-isoquinolinol"

      • An indication of the hazards (e.g., "Corrosive," "Toxic") based on available data for similar compounds.

      • The approximate quantity of the waste.

      • The date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6][8]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials, heat sources, and drains.[6][7]

    • Segregate acidic and basic waste streams.[6]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EH&S) department.[3][8]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.

    • Dispose of all cleaning materials, including wipes and used gloves, as hazardous waste.[5]

Disposal Workflow

Gigantine_Disposal_Workflow cluster_prep Preparation cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) SolidWaste Solid this compound Waste (e.g., unused chemical, contaminated paper) SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Segregate LiquidWaste Liquid this compound Waste (e.g., solutions) LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Segregate SharpsWaste Contaminated Sharps SharpsContainer Collect in Designated Sharps Container SharpsWaste->SharpsContainer Segregate Storage Store Sealed Containers in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange for Hazardous Waste Pickup with EH&S Storage->Pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines for chemical waste management.

References

Standard Operating Procedure: Handling and Disposal of Gigantine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of the novel compound Gigantine. All personnel must review and understand these procedures before commencing any work with this substance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent neuro-active compound. While its full toxicological profile is under investigation, preliminary data suggests potential for acute neurotoxicity upon inhalation or dermal contact. The following PPE is mandatory for all procedures involving this compound.

Table 1: Required Personal Protective Equipment for this compound Handling

Protection Type Specification Use Case
Respiratory Full-face respirator with P100 organic vapor/acid gas (OV/AG) cartridgesAll handling of powdered or aerosolized this compound
N95 respirator (or equivalent)Handling of solutions in a certified chemical fume hood
Hand Nitrile gloves (minimum 8 mil thickness)All direct and indirect handling
Double-gloving recommendedWhen handling concentrations >1M or powdered form
Eye Chemical splash goggles or full-face respiratorMandatory for all procedures
Body Chemical-resistant lab coatAll laboratory work
Disposable chemical-resistant apronWhen handling bulk quantities (>1 liter or >100 grams)
Footwear Closed-toe, non-slip shoesMandatory for all laboratory access

Experimental Protocol: Preparation of a 1M this compound Solution

This protocol outlines the standard procedure for safely preparing a 1M stock solution of this compound from its powdered form.

Methodology:

  • Pre-Experiment Checklist:

    • Ensure a certified chemical fume hood is operational.

    • Verify the availability and proper functioning of an emergency eyewash and shower station.

    • Don all required PPE as specified in Table 1.

    • Prepare a designated waste container for this compound-contaminated materials.

  • Weighing this compound Powder:

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Tare a clean, dry beaker.

    • Carefully weigh the desired amount of this compound powder. Avoid creating airborne dust.

  • Solubilization:

    • Slowly add the appropriate solvent (e.g., DMSO) to the beaker containing the this compound powder.

    • Use a magnetic stirrer set to a low speed to facilitate dissolution. Do not use sonication, as it may generate aerosols.

  • Final Volume Adjustment:

    • Once fully dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask.

    • Bring the solution to the final desired volume with the solvent.

  • Storage and Labeling:

    • Cap the flask and label it clearly with the compound name, concentration, date, and your initials.

    • Store in a designated, ventilated, and secondary-contained storage cabinet.

Emergency Procedures: this compound Spill Response

Immediate and correct response to a this compound spill is critical to prevent exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Emergency PPE: Full-face respirator with P100 OV/AG cartridges Chemical-resistant suit evacuate->ppe contain Contain the Spill Use chemical absorbent pads ppe->contain neutralize Neutralize with 5% Sodium Bicarbonate Solution contain->neutralize cleanup Collect and Bag Contaminated Materials neutralize->cleanup dispose Dispose as Hazardous Chemical Waste cleanup->dispose report Report Incident to Safety Officer dispose->report

Caption: Workflow for responding to a this compound chemical spill.

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by the institutional safety officer.

  • Containment: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Labeling: The waste container label must include "Hazardous Waste," "this compound," and the primary hazards (e.g., "Acute Toxicity").

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any this compound solution down the drain.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gigantine
Reactant of Route 2
Gigantine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.